Product packaging for 1-Butoxyoctane(Cat. No.:CAS No. 53839-23-9)

1-Butoxyoctane

Cat. No.: B8595596
CAS No.: 53839-23-9
M. Wt: 186.33 g/mol
InChI Key: HLKBESQBAMRXPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Butoxyoctane, also known as Butyl Octyl Ether, is a clear, colorless liquid ether with the molecular formula C12H26O . It is classified as an alkyl ether and is identified by CAS Registry Number 20194-45-0 . This compound is primarily valued in research and industrial laboratories for its properties as a solvent and an intermediate in synthetic organic chemistry. Its structure, featuring both medium and short alkyl chains, contributes to its solubility profile, making it a candidate for specialized applications in material science, including the formulation of polymers and lubricants. The primary application of this compound is as a high-boiling-point solvent and a reaction component in chemical synthesis. Researchers utilize its ether functionality in various catalytic reactions and as a building block for more complex molecules. It is supplied as a high-purity reagent specifically for laboratory and research purposes. This product is designated "For Research Use Only" (RUO). It is strictly intended for use in laboratory settings and is not intended for diagnostic, therapeutic, or any other personal or veterinary use. Proper safety protocols, including the use of personal protective equipment (PPE) and handling in a well-ventilated area, must be observed. For comprehensive handling and safety information, including first aid measures and stability data, please consult the relevant Safety Data Sheet (SDS).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H26O B8595596 1-Butoxyoctane CAS No. 53839-23-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53839-23-9

Molecular Formula

C12H26O

Molecular Weight

186.33 g/mol

IUPAC Name

1-butoxyoctane

InChI

InChI=1S/C12H26O/c1-3-5-7-8-9-10-12-13-11-6-4-2/h3-12H2,1-2H3

InChI Key

HLKBESQBAMRXPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOCCCC

Origin of Product

United States

Methodologies for the Chemical Synthesis of 1 Butoxyoctane and Analogous Long Chain Ethers

Classical and Established Synthetic Pathways for Ether Linkage Formation

The foundational methods for ether synthesis have been refined over more than a century and remain cornerstones of organic chemistry. masterorganicchemistry.com

The Williamson ether synthesis is a versatile and widely employed method for preparing both symmetrical and asymmetrical ethers. byjus.combritannica.com Developed by Alexander Williamson in 1850, the reaction typically involves the nucleophilic substitution of an alkyl halide by an alkoxide ion. byjus.comwikipedia.org

Mechanism: The reaction proceeds via a bimolecular nucleophilic substitution (S(_N)2) mechanism. wikipedia.org An alkoxide, generated by treating an alcohol with a strong base (e.g., sodium hydride, NaH), acts as the nucleophile. youtube.com This nucleophile attacks the electrophilic carbon of an alkyl halide in a single, concerted step, displacing the halide leaving group. byjus.com For the synthesis of 1-butoxyoctane, two primary routes are feasible:

Route A: Reaction of sodium butoxide with a 1-octyl halide (e.g., 1-bromooctane).

Route B: Reaction of sodium octoxide with a 1-butyl halide (e.g., 1-bromobutane).

Because the S(_N)2 mechanism is sensitive to steric hindrance, it is most efficient with primary alkyl halides. masterorganicchemistry.com Both proposed routes for this compound utilize primary halides, making them viable options. byjus.com The use of secondary or tertiary alkyl halides is less practical as it often leads to elimination (E2) side reactions. masterorganicchemistry.com

Stereochemistry: The S(_N)2 mechanism proceeds with a backside attack by the nucleophile, resulting in an inversion of configuration at the electrophilic carbon center. nih.gov If a chiral secondary alkyl halide were used, this inversion would be a critical stereochemical outcome. For the synthesis of the achiral this compound from achiral precursors, this aspect is not a factor, but it is a crucial consideration for the synthesis of more complex, chiral long-chain ethers.

Table 1: Comparison of Williamson Ether Synthesis Routes for this compound

RouteAlkoxideAlkyl HalideByproductConsiderations
ASodium butoxide (from 1-butanol)1-Bromooctane (B94149)Sodium bromide (NaBr)Both reactants are primary, favoring the SN2 pathway. masterorganicchemistry.com
BSodium octoxide (from 1-octanol)1-Bromobutane (B133212)Sodium bromide (NaBr)Both reactants are primary, also favoring the SN2 pathway. masterorganicchemistry.com The choice between Route A and B may depend on reactant availability and cost.

The acid-catalyzed dehydration of alcohols can produce ethers, typically under controlled temperature conditions. byjus.com For instance, heating ethanol (B145695) with sulfuric acid at around 413 K (140 °C) yields diethyl ether. byjus.com

Mechanism: The reaction begins with the protonation of an alcohol molecule by the acid catalyst, which converts the poor hydroxyl leaving group into a good leaving group (water). masterorganicchemistry.com A second alcohol molecule then acts as a nucleophile, attacking the protonated alcohol in an S(_N)2 reaction to form a protonated ether, which is subsequently deprotonated. libretexts.org

Scope and Limitations: This method is primarily effective for the synthesis of symmetrical ethers from unhindered primary alcohols. masterorganicchemistry.comlibretexts.org Its application to the synthesis of unsymmetrical ethers like this compound is severely limited. pearson.com When a mixture of two different primary alcohols, such as 1-butanol (B46404) and 1-octanol (B28484), is subjected to acidic dehydration, a statistical mixture of three different ethers (this compound, dibutyl ether, and dioctyl ether) is formed, complicating purification and reducing the yield of the desired product. libretexts.orgquora.com Furthermore, at higher temperatures (above 150 °C), an E2 elimination reaction dominates, leading to the formation of alkenes (1-butene and 1-octene). libretexts.org

Table 2: Potential Products in Acid-Catalyzed Dehydration of a 1-Butanol/1-Octanol Mixture

ReactantsDesired Asymmetrical EtherSymmetrical ByproductsElimination Byproducts
1-Butanol + 1-OctanolThis compoundDibutyl ether, Dioctyl ether1-Butene, 1-Octene (B94956)

Discovered by Oyo Mitsunobu, this reaction is a powerful tool for converting primary and secondary alcohols into various functional groups, including ethers, with a characteristic inversion of stereochemistry. byjus.comnih.gov The reaction employs a phosphine, typically triphenylphosphine (B44618) (PPh(_3)), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). missouri.eduatlanchimpharma.com

Mechanism: The mechanism is complex but begins with the reaction of triphenylphosphine and DEAD to form a phosphonium (B103445) salt intermediate. byjus.com This intermediate activates an alcohol, making the hydroxyl group susceptible to nucleophilic attack. missouri.edu For ether synthesis, a second alcohol molecule serves as the nucleophile, attacking the activated alcohol in an S(_N)2 fashion. chemistnotes.com This process results in the formation of the desired ether, along with triphenylphosphine oxide and a dialkyl hydrazodicarboxylate as byproducts. nih.gov

The reaction is highly effective but suffers from poor atom economy and the need to separate the product from stoichiometric byproducts. nih.gov The order of reagent addition can be crucial for success, with protocols often specifying the slow addition of DEAD to a cooled solution of the alcohol, the acidic pronucleophile (the second alcohol), and triphenylphosphine. wikipedia.org

The Ullmann condensation, first reported in 1905, is a copper-catalyzed reaction used to form diaryl ethers from an aryl halide and a phenol. synarchive.comorganic-chemistry.org Traditional Ullmann conditions are harsh, requiring high temperatures (often >200 °C) and stoichiometric amounts of copper. wikipedia.org

Mechanism and Scope: The mechanism is thought to involve the formation of a copper(I) alkoxide or phenoxide, which then undergoes a coupling reaction with the aryl halide. wikipedia.orgnih.gov While modern advancements have introduced soluble copper catalysts and ligands that allow for milder reaction conditions (80–110 °C), the Ullmann synthesis and its variants are primarily designed for the formation of C(aryl)–O bonds. nih.govbeilstein-journals.org This methodology is generally not applied to the synthesis of aliphatic ethers like this compound from alkyl halides.

Bimolecular dehydration is the general term for a condensation reaction where two alcohol molecules combine to form an ether and a molecule of water. britannica.combritannica.com Acid-catalyzed dehydration (Section 2.1.2) is the most common example of this approach. masterorganicchemistry.com

This method is most practical for producing simple, symmetrical ethers on an industrial scale, such as diethyl ether from ethanol. britannica.com As with acid-catalyzed dehydration, the synthesis of a specific, unsymmetrical long-chain ether like this compound is impractical due to the formation of a statistical mixture of products. pearson.comquora.com The reaction is also in competition with unimolecular dehydration, which yields an alkene, particularly with secondary and tertiary alcohols or at elevated temperatures. britannica.com

Advanced and Specialized Synthetic Routes for Long-Chain Ethers

Modern organic synthesis seeks to develop more efficient, selective, and sustainable methods. For ether synthesis, this includes improving classical methods and devising novel strategies.

Catalytic and Greener Approaches: Research has focused on enhancing the Williamson synthesis through the use of phase-transfer catalysts, which can improve reaction rates and efficiency. numberanalytics.com The use of more environmentally benign solvents, such as ionic liquids or deep eutectic solvents, is also an area of active development. numberanalytics.comnih.gov For instance, a copper-catalyzed Ullmann-type reaction for aryl alkyl ethers has been demonstrated in a recyclable choline (B1196258) chloride-based deep eutectic solvent, avoiding the need for traditional volatile organic solvents. nih.gov

Catalytic Dehydration: While classical acid catalysis is unselective for unsymmetrical ethers, research into heterogeneous catalysts, such as metal oxides, aims to achieve more selective bimolecular dehydration. researchgate.net These solid acid catalysts could potentially offer better control over product distribution compared to homogeneous acid catalysts like sulfuric acid.

Umpolung (Reversed Polarity) Strategies: An alternative to the standard approach of a nucleophilic oxygen attacking an electrophilic carbon is to reverse the polarity. One such method involves the reaction of carbanions (nucleophilic carbon) with electrophilic oxygen sources. acs.org For example, organometallic reagents can react with monoperoxyacetals in a process that is mechanistically distinct from a simple S(_N)2 reaction, allowing for the formation of sterically hindered ethers that are inaccessible via the Williamson synthesis. acs.org

Alkoxymercuration-Demercuration: This two-step process provides a reliable method for the Markovnikov addition of an alcohol to an alkene. libretexts.org To synthesize this compound via this route, one could react 1-octene with 1-butanol in the presence of a mercury(II) salt (e.g., mercury(II) trifluoroacetate). The resulting alkoxymercurial intermediate is then reduced with sodium borohydride (B1222165) to yield the ether. This method offers a distinct and often complementary approach to the Williamson synthesis for constructing ethers. libretexts.org

Reductive Etherification Strategies for Carbonyl and Alcohol Precursors

Reductive etherification is a powerful method for the synthesis of unsymmetrical ethers by coupling a carbonyl compound with an alcohol in the presence of a reducing agent. organic-chemistry.orgrsc.org This approach is highly versatile as it can utilize a wide range of commercially available aldehydes, ketones, and alcohols. nih.gov The reaction typically proceeds through the formation of a hemiacetal intermediate, which is then reduced to the corresponding ether. researchgate.net

A notable example is the reductive etherification of 2-heptanone (B89624) with 1-butanol to produce 2-butoxyheptane, an analog of this compound. escholarship.org This reaction has been effectively catalyzed by a combination of a hydrogenation catalyst, such as palladium on carbon (Pd/C), and an acid catalyst. escholarship.org Studies have shown that high yields of the desired ether can be achieved by optimizing reaction conditions such as temperature and hydrogen pressure. escholarship.org For instance, using 5% Pd/C with silica-supported 4-ethylbenzenesulfonic acid (EBSA/SiO₂) at 120°C and 150 psi of H₂ resulted in an 88% yield of 2-butoxyheptane. escholarship.org

A well-defined cationic Ruthenium-hydride complex, [(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻, has also been shown to be a highly chemoselective catalyst for the reductive etherification of various aldehydes and ketones with alcohols in an aqueous solution, using molecular hydrogen as the reducing agent. organic-chemistry.orgnih.gov This method is advantageous due to its use of environmentally benign water as a solvent and the avoidance of wasteful byproducts. nih.gov

The mechanism for reductive etherification can vary depending on the catalyst and reactants. Theoretical studies using Density Functional Theory (DFT) on the reaction between aromatic aldehydes and alcohols have helped to elucidate the reaction pathways, suggesting that the reaction proceeds more readily in polar solvents. nih.gov A general mechanism involves the initial reaction between the carbonyl compound and the alcohol to form a hemiacetal, which can then be dehydrated to an oxocarbenium ion or an enol ether. These intermediates are subsequently reduced to the final ether product. researchgate.net

Table 1: Reductive Etherification of Carbonyls and Alcohols
Carbonyl PrecursorAlcohol PrecursorCatalyst SystemReducing AgentConditionsProductYieldReference
2-Heptanone1-Butanol5% Pd/C, EBSA/SiO₂H₂120°C, 150 psi2-Butoxyheptane88% escholarship.org
2-Methylpentanal2-MethylpentanolPd/SiO₂H₂125°CBis(2-methylpentyl) ether79% ou.edu
Various Aldehydes/KetonesVarious Alcohols[(C₆H₆)(PCy₃)(CO)RuH]⁺BF₄⁻H₂Aqueous solutionUnsymmetrical EthersHigh organic-chemistry.orgnih.gov

Etherification of Furanic Compounds, Esters, and Carboxylic Acids

The etherification of biomass-derived compounds such as furanics, esters, and carboxylic acids presents a sustainable route to long-chain ethers. Furfural (B47365), a platform chemical derived from lignocellulosic biomass, can be converted to furfuryl ethers through reductive etherification. organic-chemistry.org This one-step process, reacting furfural with an alcohol in the presence of a catalyst and a reducing agent, is often more efficient than the conventional two-step hydrogenation-etherification route. nih.gov For instance, the reductive etherification of furfural with ethanol over a Pd/C catalyst at 60°C and 0.3 MPa of H₂ has yielded up to 81% of furfuryl ethyl ether. nih.gov

Long-chain ethers can also be synthesized from the reductive etherification of fatty acids or their esters. This method is particularly attractive as it can utilize renewable feedstocks like vegetable oils. A catalyst system composed of a ruthenium/triphos complex and a Brønsted acid has been successfully employed for the conversion of fatty acids and aliphatic alcohols into the corresponding ethers under hydrogen pressure. researchgate.net Notably, rapeseed oil, a triglyceride, has been directly converted to butyl octadecyl ether in high yields using this method with butanol. researchgate.netruhr-uni-bochum.de This demonstrates the potential for producing long-chain ethers from complex, renewable sources in a single step. ruhr-uni-bochum.de

The esterification of fatty acids, such as oleic acid, with alcohols like butanol is a well-established reaction, often catalyzed by mineral acids like H₂SO₄ or solid acid catalysts. ufv.brresearchgate.netresearchgate.net While this primarily produces esters, under certain reductive conditions, these can be further converted to ethers. The direct conversion of fatty acid esters with alcohols to ethers avoids intermediate steps and waste-intensive reagents. ruhr-uni-bochum.de

Table 2: Etherification from Furanics, Esters, and Carboxylic Acids
PrecursorAlcoholCatalyst SystemConditionsProductYieldReference
FurfuralEthanolPd/C60°C, 0.3 MPa H₂Furfuryl ethyl ether81% nih.gov
Rapeseed Oil (Triglyceride)ButanolRu/triphos, HNTf₂70 bar H₂Butyl octadecyl etherHigh researchgate.netruhr-uni-bochum.de
Oleic AcidButanolH₂SO₄80°C, 6 hButyl oleate (B1233923) (Ester)92.3% ufv.br

Catalytic Addition of Alcohols to Olefins

The hydroalkoxylation of olefins, which is the addition of an alcohol across a carbon-carbon double bond, is a direct and atom-economical method for synthesizing ethers. This reaction can be catalyzed by various solid acid catalysts, including zeolites. ufv.br For the synthesis of long-chain ethers like this compound, the addition of 1-butanol to 1-octene is a viable pathway.

Research has shown that zeolite beta is an effective catalyst for the hydroalkoxylation of 1-hexene (B165129) with alcohols like 1-propanol (B7761284) and 1-butanol, selectively forming 2-propoxyhexane and 2-butoxyhexane, respectively. wmich.edu This suggests that a similar approach could be applied to the reaction of 1-octene with 1-butanol. The use of solid acid catalysts like zeolites is advantageous as they are easily separable and reusable. ufv.brrsc.org The reaction of a model bio-oil containing 1-octene and 1-butanol has been studied over various solid acid catalysts, demonstrating the feasibility of this etherification route. psu.edutsijournals.com

The reaction mechanism typically involves the protonation of the olefin by the acid catalyst to form a carbocation intermediate. This intermediate is then attacked by the alcohol nucleophile, followed by deprotonation to yield the ether product. The regioselectivity of the addition is governed by the stability of the carbocation intermediate, often leading to the Markovnikov addition product.

Table 3: Catalytic Addition of Alcohols to Olefins
OlefinAlcoholCatalystConditionsProductSelectivity/YieldReference
1-Hexene1-ButanolZeolite BetaContinuous-flow, optimized T2-ButoxyhexaneHigh selectivity wmich.edu
1-Octene1-ButanolSolid Acids (e.g., SSA, Dowex)120°C, 3 hOctyl Butyl EthersVaries with catalyst psu.edutsijournals.com

Transition Metal-Free Coupling Reactions for Aliphatic Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for preparing symmetrical and unsymmetrical ethers that does not require a transition metal catalyst. nih.govache.org.rsmasterorganicchemistry.com The reaction involves the nucleophilic substitution (S_N2) of an alkyl halide or sulfonate by an alkoxide. nih.govmasterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of sodium octoxide with 1-bromobutane or sodium butoxide with 1-bromooctane. The S_N2 mechanism dictates that primary alkyl halides are preferred to minimize competing elimination reactions. nih.gov

While traditionally carried out using strong bases like sodium hydride in anhydrous solvents, modifications have been developed to make the process more environmentally friendly. rsc.org Phase-transfer catalysis (PTC) is a notable improvement, allowing the reaction to be performed under milder conditions, often without the need for anhydrous solvents. crdeepjournal.org This technique is particularly beneficial for green chemistry as it can reduce the need for organic solvents and allow the use of water. kataliz.org.ua

Table 4: Transition Metal-Free Williamson Ether Synthesis
Alkoxide PrecursorAlkyl HalideConditionsProductKey FeaturesReference
1-Octanol1-BromobutaneStrong base (e.g., NaH), aprotic solventThis compoundClassic S_N2 reaction nih.govache.org.rsmasterorganicchemistry.com
Benzyl (B1604629) alcoholButyl chlorideNaOH, Tetrabutylammonium hydrogen sulphate (PTC)Benzyl butyl etherMilder conditions, no anhydrous solvent needed kataliz.org.ua

Heterogeneous and Homogeneous Catalysis in Etherification (e.g., Lewis Acid and Brønsted Acid Catalysts)

Both heterogeneous and homogeneous catalysts play a crucial role in various etherification reactions. Acid catalysis, in particular, is widely employed for the dehydration of alcohols to form ethers. ucalgary.ca This can be achieved using both Brønsted and Lewis acids.

Homogeneous Catalysis: Homogeneous catalysts, which are in the same phase as the reactants, are often used for their high activity and selectivity. nih.gov For instance, trifluoroacetic acid (TFA) has been shown to be an effective catalyst for the cross-coupling of two different alcohols to form unsymmetrical ethers under mild conditions. nih.gov Metal triflates, acting as Lewis acids, have demonstrated high activity and selectivity in the etherification of glycerol (B35011) with short-chain alcohols. rsc.org For example, Bi(OTf)₃ has been used to produce monoalkylglyceryl ethers with yields up to 70%. rsc.org

Heterogeneous Catalysis: Heterogeneous catalysts, which are in a different phase from the reactants, offer advantages in terms of easy separation and reusability. rsc.org Solid acid catalysts like zeolites (e.g., H-ZSM-5, H-FAU, H-MOR) and ion-exchange resins (e.g., Amberlyst) are commonly used for the dehydration of alcohols to ethers and the addition of alcohols to olefins. rsc.orgacademie-sciences.fr For example, H-MFI has been identified as a highly active and stable catalyst for the dehydration of butanol isomers. rsc.org The etherification of biomass-based alcohols with 1-octene has been successfully carried out using H-Beta zeolites in a solventless system, showing high selectivities to the corresponding mono- and di-octyl ethers. ufv.br

Table 5: Examples of Homogeneous and Heterogeneous Catalysis in Etherification
Catalyst TypeCatalyst ExampleReactionKey FindingsReference
Homogeneous (Brønsted Acid)Trifluoroacetic Acid (TFA)Cross-coupling of two different alcoholsHigh yields of unsymmetrical ethers under mild conditions. nih.gov
Homogeneous (Lewis Acid)Bismuth(III) triflate (Bi(OTf)₃)Etherification of glycerol with short-chain alcoholsHigh activity and selectivity, up to 70% yield of monoalkylglyceryl ethers. rsc.org
Heterogeneous (Zeolite)H-BetaEtherification of biomass-alcohols with 1-octeneHigh selectivity to mono- and di-octyl ethers in a solventless system. ufv.br
Heterogeneous (Zeolite)H-MFIDehydration of butanol isomersMost active and stable catalyst compared to H-FAU and H-MOR. rsc.org

Microwave-Assisted Synthetic Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to shorter reaction times, higher yields, and improved purity of products. benthamdirect.comsacredheart.eduacs.org This technique has been successfully applied to the Williamson ether synthesis. sacredheart.eduresearchgate.netrsc.org

The use of microwave irradiation can dramatically reduce the reaction time for the Williamson ether synthesis from hours to minutes. sacredheart.eduresearchgate.net For example, the synthesis of 1-ethoxydodecane, a long-chain aliphatic ether, was optimized using microwave heating, reducing the reaction time from a 65-minute reflux to just 3 minutes, while also improving the yield compared to conventional heating. sacredheart.eduresearchgate.net Microwave-assisted synthesis of various alkyl aryl ethers has been achieved in less than 5 minutes at room temperature with excellent yields. tsijournals.comhakon-art.com

The efficiency of microwave heating stems from the direct interaction of microwaves with the polar molecules in the reaction mixture, leading to rapid and uniform heating. researchgate.net This can be particularly advantageous for reactions that are slow under conventional heating or require high temperatures.

Table 6: Microwave-Assisted Ether Synthesis
Reaction TypeReactantsConditionsProductReaction TimeYieldReference
Williamson Ether Synthesis1-Dodecanol, 1-Bromoethane123°C, 1000W1-Ethoxydodecane3 minutes~70% sacredheart.eduresearchgate.net
Williamson Ether SynthesisVarious phenols and alkyl halidesK₂CO₃/KOH, TBABUnsymmetrical ethers45-100 secondsHigh tsijournals.comhakon-art.com
Williamson Ether SynthesisPhenols, Alkyl halidesBanana peel catalyst, 300WEthersReduced timesHigh benthamdirect.com

Synthesis under Solvent-Free and Micellar Reaction Conditions

Solvent-Free Synthesis: Performing reactions under solvent-free conditions is a key principle of green chemistry, as it reduces waste and can simplify product purification. The Williamson ether synthesis can be adapted to solvent-free conditions, often in conjunction with phase-transfer catalysis (PTC). ruhr-uni-bochum.de In this setup, a solid base (e.g., NaOH or K₂CO₃) is used with a phase-transfer catalyst to facilitate the reaction between the alcohol and the alkyl halide in the absence of a bulk solvent. ruhr-uni-bochum.de This approach has been investigated for the synthesis of glycidyl (B131873) ethers from fatty alcohols, demonstrating yields above 75%. ruhr-uni-bochum.de The use of a solid base allows for easy separation from the liquid product, simplifying the workup process. ruhr-uni-bochum.de

Micellar Reaction Conditions: Micellar catalysis involves the use of surfactants to form micelles in an aqueous medium. sacredheart.eduacsgcipr.org These micelles act as nanoreactors, concentrating hydrophobic reactants in their core, which can significantly accelerate reaction rates and allow reactions to proceed under mild conditions in water. sacredheart.edunih.gov This technique is particularly attractive for making organic synthesis more sustainable by replacing volatile organic solvents with water. nih.govacs.org

Micellar catalysis has been successfully applied to a variety of organic transformations, including etherification reactions. nih.govacs.org The hydrophobic interior of the micelles provides a suitable environment for the reaction of nonpolar substrates, while the aqueous bulk phase serves as an environmentally benign solvent. nih.gov This approach has been shown to be effective for reactions that would otherwise require harsh conditions or toxic solvents. acsgcipr.org For example, esterification reactions, which are mechanistically similar to some etherification pathways, have been shown to proceed efficiently in aqueous micellar media without the need for dehydrating agents. nih.govnih.gov

Table 7: Solvent-Free and Micellar Ether Synthesis
MethodologyReactantsCatalyst/SurfactantKey FeaturesReference
Solvent-Free SynthesisFatty alcohol, EpichlorohydrinSolid base, Phase-transfer catalystNo organic solvent, easy product separation, yields >75%. ruhr-uni-bochum.de
Micellar CatalysisHydrophobic reactantsVarious surfactants (e.g., TPGS-750-M)Reactions in water, accelerated rates, mild conditions. sacredheart.eduacsgcipr.orgnih.gov

Compound Names

Table 8: List of Chemical Compounds
Compound NameChemical Formula
This compoundC₁₂H₂₆O
1-ButanolC₄H₁₀O
1-OctanolC₈H₁₈O
1-OcteneC₈H₁₆
2-ButoxyheptaneC₁₁H₂₄O
2-HeptanoneC₇H₁₄O
2-MethylpentanalC₆H₁₂O
2-MethylpentanolC₆H₁₄O
4-ethylbenzenesulfonic acidC₈H₁₀O₃S
AmberlystVaries
Benzyl alcoholC₇H₈O
Benzyl butyl etherC₁₁H₁₆O
Bi(OTf)₃ (Bismuth(III) triflate)C₃BiF₉O₉S₃
Bis(2-methylpentyl) etherC₁₂H₂₆O
Butyl chlorideC₄H₉Cl
Butyl octadecyl etherC₂₂H₄₆O
Butyl oleateC₂₂H₄₂O₂
EpichlorohydrinC₃H₅ClO
EthanolC₂H₆O
FurfuralC₅H₄O₂
Furfuryl alcoholC₅H₆O₂
Furfuryl ethyl etherC₇H₁₀O₂
GlycerolC₃H₈O₃
H-Beta (Zeolite)Varies
H-FAU (Zeolite)Varies
H-MFI (Zeolite)Varies
H-MOR (Zeolite)Varies
H₂SO₄ (Sulfuric acid)H₂SO₄
Oleic acidC₁₈H₃₄O₂
Palladium on carbon (Pd/C)Pd/C
Sodium octoxideC₈H₁₇NaO
Tetrabutylammonium hydrogen sulphateC₁₆H₃₇NO₄S
Trifluoroacetic acid (TFA)C₂HF₃O₂

Polymerization-Based Approaches for Long-Chain Polyethers and Functionalized Ethers

The synthesis of long-chain polyethers, structurally analogous to this compound but with repeating ether units, can be achieved through various polymerization techniques. These methods allow for precise control over the polymer's molecular weight, architecture, and functionality. Among the most effective are polymerization-based approaches that involve the ring-opening of cyclic ether monomers.

Anionic Ring-Opening Polymerization (AROP) of Ether-Containing Monomers

Anionic ring-opening polymerization (AROP) is a powerful and widely utilized method for the synthesis of well-defined polyethers. sci-hub.seresearchgate.net This chain-growth polymerization technique involves the nucleophilic attack of an anionic initiator on a strained cyclic ether monomer, such as an epoxide, leading to the opening of the ring and the formation of a propagating alkoxide species. masterorganicchemistry.com This process continues with the sequential addition of monomer units, resulting in the formation of a polyether chain. youtube.com

A key advantage of AROP is the ability to produce polyethers with controlled molecular weights and narrow molecular weight distributions, particularly when the rates of initiation and propagation are comparable and chain-transfer or termination reactions are minimized. researchgate.net The choice of initiator is crucial and can range from simple alkali metal alkoxides to more complex organometallic compounds. researchgate.net For instance, phosphazene bases, such as t-Bu-P4, have emerged as highly efficient catalysts for the AROP of substituted epoxides, enabling the synthesis of a wide variety of functional polyethers, including homopolymers and block copolymers. sci-hub.sesemanticscholar.org

The versatility of AROP allows for the use of a broad scope of ether-containing monomers, including functionalized epoxides. nih.gov Glycidyl ethers, which possess an epoxide ring and an ether linkage in their side chain, are particularly useful monomers for introducing specific functionalities into the resulting polyether. researchgate.netresearchgate.net This approach facilitates the synthesis of polyethers with pendant functional groups that can be tailored for specific applications. For example, the polymerization of glycidyl methyl ether, ethyl glycidyl ether, and ethoxyethyl glycidyl ether via AROP has been used to create thermosensitive polyethers. researchgate.net

The mechanism of AROP under basic conditions is analogous to an S(_N)2 reaction, where the nucleophilic initiator attacks the less sterically hindered carbon of the epoxide ring. masterorganicchemistry.comlibretexts.org This regioselectivity is a key feature of base-catalyzed epoxide ring-opening. libretexts.org The reaction proceeds through a series of nucleophilic attacks, with each step regenerating an alkoxide at the chain end, which then attacks the next monomer molecule.

Table 1: Examples of Monomers and Initiators in Anionic Ring-Opening Polymerization (AROP) of Epoxides

Monomer Initiator/Catalyst System Resulting Polymer Type
Substituted Epoxides (e.g., Alkylene Oxides, Glycidyl Ethers) t-Bu-P4 Phosphazene Base Functional Homopolymers, Block Copolymers sci-hub.se
Propylene (B89431) Oxide N-heterocyclic carbenes (NHCs) and triisobutylaluminum (B85569) Poly(propylene oxide) with controlled molar mass researchgate.net
Glycidyl Phenyl Ether (GPE) Potassium diphenyl phosphide (B1233454) (KPPh₂) Poly(glycidyl phenyl ether) dntb.gov.ua
Ethylene (B1197577) Oxide Alkyllithium compounds and t-Bu-P4 Poly(ethylene oxide) dntb.gov.ua
1,2-Butylene Oxide and Glycidyl Ethers Phosphazene base End-functionalized polyethers dntb.gov.ua

Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

To enhance the rate and control of AROP, particularly for less reactive monomers, the monomer-activated anionic ring-opening polymerization (MAROP) strategy has been developed. researchgate.net In this approach, a Lewis acid is used to activate the monomer, making it more susceptible to nucleophilic attack by the initiator. rsc.org This activation is typically achieved through the coordination of the Lewis acid to the oxygen atom of the epoxide ring, which increases the ring strain and enhances the electrophilicity of the carbon atoms. rsc.org

A common activating agent used in MAROP is triisobutylaluminum. rsc.org The combination of a nucleophilic initiator, such as a tetraalkylammonium halide, with a Lewis acid like triisobutylaluminum allows for the controlled polymerization of epoxides at lower temperatures and with faster reaction times compared to conventional AROP. rsc.org This methodology has been successfully applied to the synthesis of random copolyethers of propylene oxide and furfuryl glycidyl ether. rsc.org

The MAROP technique offers several advantages, including the ability to polymerize a wider range of functional monomers and to achieve better control over the polymer architecture. researchgate.net The use of an activating agent can help to suppress side reactions, such as chain transfer to the monomer, which can be problematic in traditional AROP systems. researchgate.net

Table 2: Key Features of Monomer-Activated Anionic Ring-Opening Polymerization (MAROP)

Feature Description Example
Activation A Lewis acid is employed to activate the cyclic ether monomer, increasing its reactivity towards nucleophilic attack. Triisobutylaluminum is used to activate propylene oxide and furfuryl glycidyl ether monomers. rsc.org
Initiation A nucleophilic initiator, often in conjunction with the Lewis acid, initiates the polymerization. Tetraoctylammonium bromide serves as a nucleophilic initiator. rsc.org
Control Enhanced control over molecular weight and dispersity is achieved due to faster initiation and propagation relative to side reactions. Synthesis of poly(propylene oxide-co-furfuryl glycidyl ether) copolymers with varying compositions and controlled molar masses. rsc.org
Reaction Conditions Polymerization can often be conducted under milder conditions (e.g., shorter times) compared to conventional AROP. Copolymers with molar masses around 10,000 g mol⁻¹ were obtained in short times. rsc.org

Synthesis of Amphiphilic Polyethers for Supramolecular Assembly

Amphiphilic polymers, which contain both hydrophilic (water-loving) and hydrophobic (water-fearing) segments, are of significant interest due to their ability to self-assemble into ordered nanostructures in solution. nih.govnih.gov Polyethers are frequently used as the hydrophilic block in such systems, with poly(ethylene oxide) (PEO) being a prominent example. mdpi.com

The synthesis of amphiphilic block copolymers containing polyether segments can be achieved through sequential monomer addition using living polymerization techniques like AROP. nih.gov In this approach, a first block is synthesized by polymerizing a hydrophobic monomer, and subsequently, a hydrophilic ether-containing monomer is added to grow the second block from the active chain end of the first. This results in a well-defined block copolymer architecture. nih.govresearchgate.net

These amphiphilic block copolymers can self-assemble in selective solvents to form various morphologies, such as micelles, vesicles, and other complex structures. mdpi.comnih.gov For instance, block copolymers with a crystallizable polyether block can exhibit crystallization-driven self-assembly, leading to the formation of well-defined cylindrical micelles. mdpi.com The resulting supramolecular assemblies have potential applications in various fields, including drug delivery and nanotechnology. rsc.org

Furthermore, the design of amphiphilic homopolymers, where each monomer unit contains both hydrophilic and lipophilic functionalities, offers another route to supramolecular assemblies. nih.gov These homopolymers can form micelles in water and inverse micelles in organic solvents, and their self-assembly behavior can be finely tuned by subtle changes in the molecular structure. nih.gov

Investigations into the Chemical Reactivity and Transformation Mechanisms of 1 Butoxyoctane and Ether Compounds

Cleavage Reactions of the Ether Linkage: Acid-Catalyzed and Other Pathways

The ether bond (C-O-C) is generally characterized by its high chemical stability and resistance to many chemical reagents. wikipedia.org However, under specific conditions, particularly in the presence of strong acids, this linkage can be broken. This process, known as ether cleavage, is a cornerstone of ether reactivity. masterorganicchemistry.com

For an asymmetrical ether like 1-butoxyoctane, acid-catalyzed cleavage typically proceeds via a nucleophilic substitution mechanism. wikipedia.org The reaction is initiated by the protonation of the ether oxygen by a strong acid, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comyoutube.com This step is crucial as it converts the alkoxy group (-OR) into a good leaving group (an alcohol, -ROH). masterorganicchemistry.com

Following protonation, a nucleophile, which is the conjugate base of the strong acid (e.g., Br⁻ or I⁻), attacks one of the adjacent carbon atoms. wikipedia.org The specific pathway, either Sₙ1 or Sₙ2, is dictated by the structure of the alkyl groups attached to the oxygen. masterorganicchemistry.comyoutube.com In the case of this compound, both the butyl and octyl groups are primary. Therefore, the cleavage reaction proceeds through an Sₙ2 mechanism. masterorganicchemistry.comlibretexts.org The halide nucleophile will attack the less sterically hindered carbon atom, displacing the more substituted alcohol. However, as both are primary and sterically similar, a mixture of products can be expected.

If an excess of the strong acid is used, the alcohol formed as an intermediate will be further converted into the corresponding alkyl halide. libretexts.org

Beyond strong acids, certain Lewis acids like boron tribromide (BBr₃) are also highly effective for ether cleavage. masterorganicchemistry.com In some cases, strongly basic agents such as organolithium compounds can also induce the cleavage of ether linkages, although this is more common with cyclic ethers. wikipedia.org

Oxidative Transformations and Peroxide Formation Mechanisms in Long-Chain Ethers

In the presence of atmospheric oxygen, ethers like this compound can undergo a process known as autoxidation. youtube.comosu.edu This slow, radical-initiated reaction leads to the formation of hydroperoxides, which can be unstable and potentially hazardous. youtube.com The mechanism is a radical chain process that is promoted by factors such as light and heat. osu.edu

The key steps in the autoxidation of a long-chain ether are:

Initiation: The reaction begins with the formation of a free radical. This can be initiated by a trace amount of an existing radical initiator or by UV light, which helps abstract a hydrogen atom from a carbon adjacent to the ether oxygen (the alpha-carbon). youtube.com This is the most favorable position for hydrogen abstraction because the resulting carbon-centered radical is stabilized by the adjacent oxygen atom.

Propagation: The carbon-centered radical then reacts with molecular oxygen (O₂), which behaves like a diradical, to form a peroxy radical (ROO•). youtube.comyoutube.com This highly reactive peroxy radical can then abstract a hydrogen atom from another ether molecule at the alpha-position. youtube.com This step regenerates the carbon-centered radical and forms an ether hydroperoxide. youtube.com This cycle of reactions continues, propagating the chain.

Termination: The reaction chain is terminated when two radicals combine to form a non-radical species. youtube.com

For this compound, oxidation can occur at the alpha-carbons of both the butyl and octyl chains, leading to the formation of different hydroperoxide isomers. Visual indicators of significant peroxide formation in liquid ethers can include the appearance of cloudiness, crystal formation, or wisp-like structures suspended in the liquid. osu.edu

Factors Influencing Ether Reactivity: Steric, Electronic, and Conformational Effects

The reactivity of an ether is not solely determined by the C-O-C bond itself but is significantly influenced by the nature of the attached alkyl groups. These influences can be categorized as steric, electronic, and conformational effects.

Steric Effects : Steric hindrance refers to the slowing of chemical reactions due to the physical bulk of substituents. wikipedia.orgchemistrywithdrsantosh.com In this compound, the butyl and octyl chains, while unbranched, create a sterically crowded environment around the ether oxygen. This bulk can impede the approach of reagents, such as nucleophiles in cleavage reactions, thereby reducing the reaction rate. numberanalytics.com

Electronic Effects : Electronic effects relate to how the distribution of electrons in a molecule influences its reactivity. otgscience.in The alkyl groups in this compound are weakly electron-donating through an inductive effect. otgscience.in This effect slightly increases the electron density on the ether oxygen, enhancing its basicity and the likelihood of it being protonated in the initial step of acid-catalyzed cleavage. However, this effect is generally modest for simple alkyl groups.

Conformational Effects : The long, flexible butyl and octyl chains of this compound can rotate freely around their single bonds, allowing the molecule to adopt numerous three-dimensional shapes or conformations. chemistrywithdrsantosh.com The molecule will predominantly exist in conformations that minimize steric repulsion. researchgate.net This flexibility can influence reactivity by potentially shielding the ether oxygen within the nonpolar hydrocarbon chains, making it less accessible for reaction.

FactorDescriptionImpact on this compound Reactivity
Steric Repulsive forces between electron clouds of bulky groups. wikipedia.orgThe butyl and octyl chains hinder the approach of nucleophiles to the ether linkage, slowing reaction rates (e.g., Sₙ2 cleavage). numberanalytics.com
Electronic Electron-donating or withdrawing nature of substituents. otgscience.inAlkyl groups are weakly electron-donating, slightly increasing the basicity of the ether oxygen and facilitating protonation.
Conformational The spatial arrangement of atoms resulting from bond rotation. chemistrywithdrsantosh.comThe flexible chains can adopt conformations that physically block or expose the reactive ether oxygen, affecting its accessibility to reagents.

Mechanistic Elucidation of Ether Reactions through Kinetic and Isotopic Studies

To definitively determine the mechanism of a chemical reaction, such as the cleavage or oxidation of ethers, chemists employ advanced experimental techniques, including kinetic and isotopic studies.

Kinetic Studies involve measuring the rate of a reaction and how it is affected by the concentration of each reactant. rsc.org For the acid cleavage of this compound, the rate law provides crucial mechanistic insight. If the reaction were to proceed via an Sₙ1 mechanism, the rate would depend only on the concentration of the protonated ether. If it proceeds via an Sₙ2 mechanism, as expected for primary ethers, the rate would depend on the concentration of both the protonated ether and the nucleophile (e.g., Br⁻). masterorganicchemistry.comyoutube.com By systematically varying concentrations and monitoring the reaction progress, the precise pathway can be confirmed.

Isotopic Studies utilize the kinetic isotope effect (KIE) to probe the transition state of a reaction. wayne.edulibretexts.org The KIE is the change in the reaction rate when an atom in the reactant is replaced by one of its heavier isotopes (e.g., replacing hydrogen with deuterium). libretexts.org

Primary KIE : A significant primary KIE (kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken in the rate-determining step of the reaction. libretexts.org For example, in the autoxidation of this compound, if the abstraction of an alpha-hydrogen is the slowest step, replacing these hydrogens with deuterium (B1214612) would significantly slow down the reaction.

Secondary KIE : A smaller, secondary KIE (kH/kD is close to 1) is observed when the isotopically substituted atom is not directly involved in bond breaking but is located near the reaction center. epfl.ch This can provide information about changes in hybridization (e.g., sp³ to sp²) at a particular atom during the transition state. epfl.ch

By combining experimental rate data with KIE values, chemists can build a detailed picture of the reaction mechanism, validating proposed transition state structures and reaction pathways. rsc.orgwayne.edu

Environmental Fate and Degradation Pathways of 1 Butoxyoctane and Ether Compounds

Biotransformation and Microbial Degradation Studies

Biotransformation, or biodegradation, is the breakdown of organic matter by microorganisms, such as bacteria and fungi. It is a key process in the environmental fate of many organic compounds.

Aerobic Metabolism: Under aerobic conditions (in the presence of oxygen), many organic compounds can be mineralized to carbon dioxide and water by soil microorganisms. While specific studies on 1-butoxyoctane are scarce, research on other alkyl ethers suggests that it is likely to be biodegradable, although potentially at a slow rate. Studies on a range of symmetric alkyl ethers, from diethyl ether to di-n-heptyl ether, have shown that the rate of oxidation by Rhodococcus species decreases as the length of the alkyl chains increases. nih.gov This suggests that the long alkyl chains of this compound may hinder its rapid degradation. The initial step in the aerobic degradation of dialkyl ethers is often the oxidation of a carbon atom adjacent to the ether oxygen, catalyzed by monooxygenase enzymes. frtr.gov

Anaerobic Metabolism: Under anaerobic conditions (in the absence of oxygen), the biodegradation of ethers is generally much slower and less favorable. The ether bond is particularly resistant to anaerobic attack. nih.gov Studies on other ether compounds, such as the fuel oxygenate MTBE (methyl tert-butyl ether), have shown that anaerobic degradation is often very slow or does not occur at all in many environments. frtr.gov It is therefore expected that this compound would be persistent in anaerobic soil environments.

In aquatic environments, microbial degradation is most significant in the sediment, where microbial populations are more abundant than in the water column. Similar to soil ecosystems, the biotransformation of this compound in sediment-water systems will be highly dependent on the presence of oxygen.

In aerobic zones of the sediment-water interface, the degradation pathways are expected to be similar to those in aerobic soils. Microorganisms capable of degrading long-chain alkanes and other ethers may be able to co-metabolize or utilize this compound as a carbon source. The high octanol-water partition coefficient (Log P) of this compound (computed value of 5.2) indicates a strong tendency to partition from the water column into the sediment and organic matter, where it would be available for microbial degradation. nih.gov

In anaerobic sediments, which are common in many aquatic systems, the degradation of this compound is expected to be very limited. The persistence of the compound would likely be high in such environments.

Table 3: Summary of Expected Degradation Pathways for this compound

ProcessEnvironmental CompartmentExpected SignificanceNotes
HydrolysisWater, SoilLowSignificant only under strong acidic conditions.
Direct PhotolysisWater, AirNegligibleDoes not absorb sunlight in the environmentally relevant spectrum.
Indirect PhotolysisAirHighPrimary atmospheric degradation pathway via reaction with •OH radicals.
VolatilizationWater, SoilModerateDependent on temperature and environmental conditions.
Aerobic BiodegradationSoil, SedimentModerate to LowLikely to be slow due to long alkyl chains.
Anaerobic BiodegradationSoil, SedimentVery LowExpected to be highly persistent.

Microbial Mineralization in Surface Water Environments

Microbial mineralization, the conversion of an organic compound to inorganic products like carbon dioxide (CO₂) and water, is a critical process in determining the ultimate fate of chemicals in aquatic systems. The capability of indigenous microbial communities in surface water sediments to mineralize ether compounds has been well-documented, particularly for fuel oxygenates like methyl-tert-butyl ether (MTBE).

Studies on MTBE have shown that microorganisms native to stream and lake bed sediments can significantly mineralize this compound, with conversion rates to ¹⁴CO₂ ranging from 15% to 66% over a 50-day period nih.gov. Notably, this capacity for mineralization does not appear to depend on prior exposure of the microbial community to the contaminant; sediments from sites with no history of MTBE contamination demonstrated a comparable ability to degrade it, suggesting an innate metabolic potential within diverse aquatic ecosystems nih.gov.

The rate and extent of mineralization are highly dependent on the specific chemical structure of the ether. For instance, linear alkyl ether sulfates, which are used in surfactants, are known to biodegrade rapidly in river water, with 90-100% primary degradation observed within one to five days daltosur.com. In contrast, more complex or branched ethers may exhibit slower degradation rates epa.gov. The structure of this compound, a simple, unbranched dialkyl ether, suggests it would be susceptible to microbial attack. However, the elongation of alkyl chains in ethers has been shown to reduce the rate of oxidation by some bacteria, which may be due to decreased water solubility or a lower affinity of degradative enzymes for the larger substrate nih.gov. Therefore, while the potential for mineralization of this compound in surface waters exists, its rate is expected to be influenced by its physical properties and the specific enzymatic capabilities of the present microbial consortia.

Table 1: Microbial Mineralization and Biodegradation of Various Ether Compounds in Aquatic Environments

CompoundEther TypeEnvironmentObserved DegradationReference
Methyl-tert-butyl ether (MTBE)Branched Alkyl EtherSurface Water Sediment15-66% mineralization to CO₂ in 50 days nih.gov
C12 Alkyl Ether SulfatesLinear Alkyl Ether (functionalized)River Die-Away Studies90-100% primary degradation in 1-5 days daltosur.com
Ethylene (B1197577) Glycol EthersGlycol EtherGeneral EnvironmentNot persistent, readily biodegradable nih.govresearchgate.netwikipedia.org
1,4-DioxaneCyclic EtherAquifer MicrocosmsDegraded over >80 days, but no growth on it as sole carbon source nih.gov

Environmental Persistence and Dissipation Mechanisms

The environmental persistence of an organic compound is determined by its resistance to various degradation processes. For ethers, persistence varies widely with chemical structure epa.gov. While some, like ethylene glycol ethers, are considered readily biodegradable and not persistent nih.govwikipedia.org, others, such as the fuel oxygenate MTBE and the cyclic ether 1,4-dioxane, are known for their recalcitrance and persistence in groundwater epa.gov.

The primary dissipation mechanisms for ethers in the environment are biotic and abiotic degradation.

Biodegradation: As discussed previously, microbial action is a key pathway for ether removal. The presence of linear alkyl chains, as in this compound, generally makes a compound more susceptible to biodegradation than branched or cyclic structures. For example, linear alkyl ether sulfates are readily degraded daltosur.com, whereas microcosm studies using soils previously exposed to MTBE showed no significant biodegradation of various branched alkyl ethers after one year epa.gov.

Abiotic Degradation: A significant abiotic dissipation route, particularly in the atmosphere, is photo-oxidation via reaction with hydroxyl radicals (•OH) researchgate.netca.gov. For several glycol ethers, this process leads to atmospheric half-lives in the range of 0.6 to 0.9 days ca.gov. Given its volatility, this compound released to the atmosphere would likely undergo similar photo-oxidation. Hydrolysis is not expected to be a significant degradation pathway for simple alkyl ethers like this compound, as the ether linkage is chemically stable under typical environmental pH and temperature conditions.

Characterization and Identification of Environmental Degradation Products and Metabolites

The microbial degradation of ethers typically begins with an enzymatic attack at one of the carbon atoms adjacent to the ether oxygen (α-carbon) nih.govnih.gov. This initial step, often catalyzed by a monooxygenase or O-dealkylase enzyme, introduces a hydroxyl group, forming an unstable hemiacetal nih.govrsc.org. The hemiacetal then spontaneously cleaves, breaking the ether bond and yielding an alcohol and an aldehyde nih.gov.

This mechanism has been observed across different types of ethers:

Dibenzyl ether degradation by Rhodococcus sp. proceeds through the formation of benzyl (B1604629) alcohol and benzaldehyde, with the latter being further oxidized to benzoic acid nih.gov.

MTBE degradation can yield tert-butyl alcohol (TBA) and formaldehyde (B43269) nih.gov.

Degradation of 1,4-dioxane can produce intermediates such as 2-hydroxyethoxyacetic acid (2HEAA) nih.gov.

Fungal degradation of 1,4-dioxane has been proposed to proceed via ethylene glycol, which is then metabolized through glycolic and oxalic acids uni-tuebingen.de.

Based on this established pathway, the degradation of This compound would be expected to proceed as follows:

Initial enzymatic hydroxylation at an α-carbon.

Spontaneous cleavage of the resulting hemiacetal.

This cleavage would yield either 1-butanol (B46404) and octanal OR octan-1-ol and butanal .

The resulting aldehydes (octanal and butanal) would likely be rapidly oxidized by other microorganisms to their corresponding carboxylic acids: octanoic acid and butanoic acid .

These shorter-chain alcohols and acids are common metabolites that can be readily mineralized by a wide range of microorganisms.

Table 2: Identified Degradation Products for Various Ether Compounds

Original CompoundIdentified Intermediates/ProductsReference
Dibenzyl etherBenzyl alcohol, Benzaldehyde, Benzoic acid nih.gov
Methyl-tert-butyl ether (MTBE)tert-Butyl alcohol (TBA), tert-Butyl formate (B1220265) (TBF) nih.govresearchgate.net
1,4-Dioxane2-Hydroxyethoxyacetic acid (2HEAA), Ethylene glycol, Glycolic acid, Oxalic acid nih.govuni-tuebingen.de
Diethyl etherEthanol (B145695), Acetaldehyde, Acetic acid nih.govrsc.org
This compound (Proposed)1-Butanol, Octanal, Octan-1-ol, Butanal, Butanoic acid, Octanoic acidInferred from nih.govnih.gov

Factors Governing Environmental Fate (e.g., Soil Organic Matter, pH, Redox Potential)

The rate and pathway of this compound degradation in the environment are governed by a complex interplay of physicochemical and biological factors.

Soil Organic Matter (SOM): SOM is a critical factor controlling the fate of organic pollutants mdpi.comfrontiersin.org. It influences contaminant behavior in two primary ways. First, organic compounds can adsorb to SOM, which reduces their concentration in the soil solution (bioavailability) and can slow degradation and leaching frontiersin.org. Second, SOM serves as the primary energy and carbon source for soil microorganisms psu.eduyoutube.com. Higher levels of SOM generally support a larger and more active microbial population, which can lead to the accelerated degradation of contaminants through processes like co-metabolism mdpi.com. The quality of the organic matter, such as its carbon-to-nitrogen (C:N) ratio, also affects microbial activity and nutrient cycling, thereby influencing degradation rates psu.edu.

pH: Soil and water pH significantly impacts microbial activity and the chemical stability of compounds. Most microbial degradation processes are optimal within a specific pH range, typically near neutral (pH 6-8) mdpi.comresearchgate.net. Extreme pH values can inhibit the enzymatic activity essential for biodegradation. Furthermore, pH can directly influence chemical reactions. For example, studies on lignin (B12514952) peroxidase, an enzyme that cleaves ether bonds in lignin, showed that its catalytic efficiency increased dramatically at a lower pH (2.6) compared to pH 5.0 nih.govnih.gov. This was attributed to the protonation of the substrate, which lowered the energetic barrier for bond cleavage nih.govnih.gov. While this compound itself is stable to hydrolysis, the pH of the environment will be a key factor controlling the rate of its enzymatic degradation.

Redox Potential (Eh): The redox potential of a soil or sediment determines whether conditions are aerobic (oxidizing, high Eh) or anaerobic (reducing, low Eh). This is a master variable that dictates which microbial metabolic pathways are active frtr.gov. Aerobic degradation, which uses oxygen as an electron acceptor, is generally a more rapid and efficient process for the breakdown of many organic pollutants, including ethers nih.gov. Under anaerobic conditions, other electron acceptors like nitrate, sulfate, or CO₂ are used, and degradation often proceeds more slowly, if at all. The redox potential is itself influenced by soil texture, water content, and the availability of decomposable organic matter researchgate.net. The nature of the solvent can also have an effect on the redox potential of dissolved molecules nih.govrsc.org.

Advanced Analytical Methodologies for the Characterization and Quantification of 1 Butoxyoctane

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating 1-butoxyoctane from complex mixtures. The choice of technique is largely dictated by the compound's volatility and polarity.

Gas Chromatography (GC) with Diverse Detection Systems

Given its volatility, gas chromatography (GC) is the most prevalent and effective method for the analysis of this compound. chromforum.org The separation occurs as the vaporized sample is carried by an inert gas (mobile phase) through a column containing a stationary phase. The choice of detector is crucial for achieving the desired sensitivity and selectivity.

Flame Ionization Detector (FID): GC-FID is a robust and widely used technique for quantifying organic compounds like this compound. lbtu.lv As the compound elutes from the GC column and is burned in a hydrogen-air flame, it produces ions that generate a current proportional to the amount of substance present. This method is reliable for determining the purity of butanol and can be adapted for related ethers, although overloading the column can lead to peak distortion. chromforum.org For quantitative analysis of related compounds like 1,4-butanediol (B3395766) in drug substances, GC-FID provides a reliable method. researchgate.net

Mass Selective Detector (MSD): When coupled with a mass selective detector, GC becomes a powerful tool for both quantification and definitive identification. nih.gov The MSD ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and generates a unique mass spectrum that serves as a molecular fingerprint. This technique is widely applied in the analysis of volatile organic compounds (VOCs) from various sources. researchgate.netrsc.org

Electron Capture Detector (ECD): While highly sensitive to compounds containing electronegative atoms like halogens, the utility of ECD for analyzing simple ethers like this compound is limited due to the absence of such functional groups.

A typical GC method for analyzing volatile compounds like ethers would involve a column such as a DB-1 or SE-54, with specific temperature programming to ensure adequate separation. researchgate.netthermofisher.com

High-Performance Liquid Chromatography (HPLC) and its Variants

High-Performance Liquid Chromatography (HPLC) is generally less suited for highly volatile and nonpolar compounds like this compound compared to GC. chromforum.org However, HPLC can be employed, particularly when dealing with less volatile matrices or when derivatization is used to enhance detectability.

Normal Phase HPLC: This variant uses a polar stationary phase and a non-polar mobile phase. It is not the typical choice for a non-polar compound like this compound.

Reverse Phase HPLC: As the most common mode of HPLC, it utilizes a non-polar stationary phase (like C18) and a polar mobile phase (e.g., methanol-water mixtures). researchgate.net While applicable to a wide range of organic molecules, its effectiveness for a small, non-polar ether is limited without derivatization.

Size Exclusion Chromatography (SEC): This technique separates molecules based on their size and is generally used for large molecules like polymers, making it unsuitable for the analysis of this compound.

Specialized stationary phases, such as those incorporating crown ethers, have been developed for the challenging separation of certain classes of compounds like chiral amines, but this is not directly applicable to a simple achiral ether like this compound. researchgate.net

Hyphenated Chromatography-Mass Spectrometry Techniques for Comprehensive Analysis

The coupling of chromatography with mass spectrometry provides the highest level of analytical confidence by combining the separation power of chromatography with the specific detection and identification capabilities of MS.

GC-MS: This is the gold standard for the analysis of volatile and semi-volatile compounds. mdpi.com It provides retention time data from the GC and a mass spectrum from the MS, allowing for unambiguous identification by comparing the obtained spectrum with library data. nih.gov The fragmentation pattern is key; for ethers, cleavage of the C-C bond adjacent to the oxygen is a common pathway. libretexts.org The resulting fragments, often in clusters separated by 14 mass units (representing CH₂ groups), help in elucidating the structure of the alkane chains. whitman.edulibretexts.org

LC-MS and HPLC-MS/MS: While less common for this specific compound, these techniques are invaluable for non-volatile or thermally labile molecules. In tandem MS (MS/MS), a specific ion from the first mass spectrometer (the precursor ion) is selected and fragmented to produce daughter ions, providing an even higher degree of structural information and specificity. asdlib.orgnih.gov This approach is crucial in complex sample analysis where co-eluting interferences are present.

Table 1: Comparison of Chromatographic Techniques for this compound Analysis
TechniqueTypical Application for this compoundStrengthsLimitations
GC-FIDQuantitative analysis, purity assessmentRobust, good linearity, cost-effectiveProvides only retention time, no structural confirmation
GC-MSDefinitive identification and quantificationHigh specificity, structural information from mass spectrum nih.govMore expensive than GC-FID
HPLCGenerally not preferredSuitable for non-volatile compoundsPoor retention and sensitivity for volatile, non-polar compounds chromforum.org
GC-MS/MSTrace analysis in complex matricesExtremely high selectivity and sensitivity nih.govComplex method development, high cost

Spectroscopic Characterization Methods for Molecular Structure

Spectroscopic methods are indispensable for elucidating the precise molecular structure of a compound by probing how it interacts with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of an organic molecule in solution. uobasrah.edu.iq It provides information about the chemical environment, connectivity, and stereochemistry of atoms.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would show characteristic signals for the protons on the carbons adjacent to the ether oxygen. These protons are deshielded and appear at a downfield chemical shift, typically in the 3.4 to 4.5 δ range. pressbooks.pub The remaining alkyl protons would appear at higher fields (further upfield). The integration of the peak areas gives the ratio of protons in each unique environment, and the splitting patterns (e.g., triplets, sextets) reveal the number of adjacent, non-equivalent protons, allowing for the complete assignment of the butyl and octyl chains. docbrown.info

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. docbrown.info Similar to ¹H NMR, the carbons directly bonded to the ether oxygen are deshielded and resonate at a downfield chemical shift, typically in the 50 to 80 δ range. pressbooks.pubfiveable.me The other alkyl carbons would appear in the typical alkane region of the spectrum. The number of distinct peaks confirms the number of non-equivalent carbons in the structure.

Table 2: Predicted NMR Chemical Shifts (δ, ppm) for this compound
AtomPositionPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Butoxy Group-O-CH₂-CH₂-CH₂-CH₃~3.4 (triplet)~70-75
-O-CH₂-CH₂-CH₂-CH₃~1.5-1.6 (multiplet)~30-32
-O-CH₂-CH₂-CH₂-CH₃~1.3-1.4 (sextet)~19-20
-O-CH₂-CH₂-CH₂-CH₃~0.9 (triplet)~13-14
Octyl Group-O-CH₂-(CH₂)₆-CH₃~3.4 (triplet)~70-75
-(CH₂)₆-CH₃~0.9 (triplet)~14

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The most diagnostic feature in the IR spectrum of an ether like this compound is the strong C-O-C stretching absorption. This band is typically found in the fingerprint region, between 1050 and 1150 cm⁻¹. pressbooks.pub The spectrum would also feature prominent C-H stretching and bending vibrations from the alkyl chains. For instance, C-H stretching absorptions are expected around 2845-2975 cm⁻¹, with bending vibrations appearing near 1365-1470 cm⁻¹. docbrown.infodocbrown.info The absence of bands for other functional groups, such as a broad O-H stretch (3200-3550 cm⁻¹) or a strong C=O stretch (around 1715 cm⁻¹), confirms the compound's identity as a simple ether. spcmc.ac.indocbrown.info

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C-O-C stretch is also Raman active, the technique is particularly sensitive to non-polar bonds. Therefore, the C-C and C-H vibrations of the alkyl chains would produce strong signals. For simple ethers, the Raman spectra can show many active modes in the low-frequency "fingerprint" region, which can be useful for identification when compared with reference spectra. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Derivative Techniques

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely used analytical technique that measures the absorption of ultraviolet or visible light by a substance. For a molecule to absorb light in the UV-Vis region (approximately 200-800 nm), it must contain chromophores, which are functional groups or parts of a molecule that have electrons capable of being excited to higher energy levels. In its native state, this compound, a saturated ether, lacks significant chromophores. Its structure consists of single carbon-carbon and carbon-oxygen bonds, and the electrons in these sigma (σ) bonds require high energy (vacuum UV region, <200 nm) for excitation, which is outside the range of standard UV-Vis spectrophotometers. Consequently, the zero-order UV-Vis spectrum of this compound is generally uninformative for direct quantification or qualitative analysis.

However, derivative spectroscopy can enhance the utility of UV-Vis analysis, particularly in complex matrices where background interference is a problem. whoi.eduslideshare.net This technique involves calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. whoi.edu The introduction of microcomputers has made it practical to use mathematical methods to generate derivative spectra quickly and reliably. whoi.edu

The primary advantages of derivative spectroscopy in this context include:

Resolution of Overlapping Spectra: In mixtures, the absorption bands of different components often overlap. Derivative spectra can resolve these overlapping bands into more distinct signals, as the derivative process accentuates small changes in the spectral curvature.

Background Elimination: Broad, featureless background absorption can be effectively minimized or eliminated. The second or higher even-order derivatives of a broad background signal are often negligible compared to the sharper signals of an analyte, even if the analyte's direct absorbance is weak.

Enhanced Spectral Detail: Derivative spectra are more complex than zero-order spectra, revealing more features like inflection points that can be used for qualitative characterization or "fingerprinting" of a sample. whoi.edu Spectra that appear similar in normal absorbance mode may show significant differences in derivative mode. whoi.edu

For the analysis of a compound like this compound, derivative UV-Vis spectroscopy would not be used for direct detection but could be invaluable if the compound is part of a formulation or mixture containing other UV-active substances. It could help quantify the other components by removing the flat, non-absorbing background contribution of the ether. Quantitative analysis using derivative spectra can be performed using various methods, including the tangent method for first-derivative spectra or measuring the amplitude of derivative peaks. youtube.com

Mass Spectrometry for Molecular Identification and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique ideal for the molecular identification of this compound. It measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition. When coupled with techniques like Gas Chromatography (GC-MS), it allows for the separation and identification of individual components in a mixture. libretexts.org The molecular ion peak ([M]⁺) for this compound (C₁₂H₂₆O) would appear at an m/z of 186.33. nih.gov

Upon ionization in the mass spectrometer, typically by electron impact (EI), the molecular ion becomes energetically unstable and breaks apart into smaller, characteristic fragment ions. libretexts.org The resulting fragmentation pattern is a unique fingerprint that aids in structure elucidation. For ethers, fragmentation commonly occurs at the C-O bond and the C-C bonds adjacent to the oxygen. libretexts.org

The expected fragmentation pattern for this compound would include the following key steps:

Alpha-Cleavage (C-C bond next to oxygen): The most significant fragmentation pathway for ethers is the cleavage of a C-C bond alpha to the ether oxygen. This can happen on either side of the oxygen atom.

Cleavage of the butyl chain results in the loss of a propyl radical (•C₃H₇) to form a stable oxonium ion at m/z 101 ([CH₃(CH₂)₇OCH₂]⁺).

Cleavage of the octyl chain leads to the loss of a heptyl radical (•C₇H₁₅) to form an oxonium ion at m/z 73 ([CH₃(CH₂)₃OCH₂]⁺).

C-O Bond Cleavage: The bond between the carbon and oxygen can also break, leading to the formation of alkyl cations.

Cleavage can produce a butyl cation ([C₄H₉]⁺) at m/z 57. This is often a prominent peak.

Cleavage can also produce an octyl cation ([C₈H₁₇]⁺) at m/z 113.

Further Fragmentation: These primary fragments can undergo further fragmentation, leading to a series of smaller ions, typically differing by 14 mass units (CH₂), which is characteristic of alkyl chains. libretexts.org

The interactive table below summarizes the probable major fragment ions for this compound in an electron ionization mass spectrum.

Emerging and Specialized Analytical Approaches

Capillary Electrophoresis Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate analytes within a narrow capillary tube. While standard CE is most effective for charged species, its application can be extended to neutral molecules like this compound through a technique called Micellar Electrokinetic Chromatography (MEKC).

In MEKC, a surfactant (such as sodium dodecyl sulfate) is added to the buffer solution at a concentration above its critical micelle concentration. This forms micelles, which are charged aggregates that act as a pseudostationary phase. The separation mechanism for a neutral analyte like this compound is based on its partitioning between the aqueous buffer and the hydrophobic interior of the micelles. Neutral molecules that are more soluble in the micelles will travel slower, while those that are less soluble will travel faster, closer to the speed of the bulk electroosmotic flow.

The potential advantages of using MEKC for the analysis of this compound include:

High Separation Efficiency: CE techniques are known for their extremely high theoretical plate counts, leading to sharp peaks and excellent resolution.

Low Sample and Reagent Consumption: The technique requires only nanoliter volumes of sample and microliter volumes of reagents, making it cost-effective and suitable for precious samples.

Versatility: By changing the type of surfactant or adding organic modifiers to the buffer, the selectivity of the separation can be fine-tuned to optimize the analysis of different types of hydrophobic molecules.

Although specific applications for this compound are not widely documented, MEKC is a well-established method for the separation of various neutral compounds, including hydrophobic and volatile organic compounds, making it a viable emerging approach for the quantification of this compound in complex mixtures.

Advanced Imaging Techniques (e.g., Fluorescence and Raman Microscopy, Atomic Force Microscopy)

Advanced microscopy techniques offer the ability to characterize materials at the micro- and nanoscale, providing spatial and chemical information that is inaccessible with bulk analytical methods.

Fluorescence Microscopy: This technique relies on the detection of fluorescence emitted from a sample. Since this compound is not naturally fluorescent, its direct visualization is not possible. However, this method can be applied by tagging the molecule with a fluorophore. For instance, a derivative of this compound could be synthesized to include a fluorescent group. This approach would enable the imaging of its distribution in complex systems, such as its localization within emulsions, on surfaces, or in biological systems. Research has shown that ether functionalities can be incorporated into fluorescent probes, for example, to detect other molecules like carbon monoxide, demonstrating the chemical compatibility of the ether linkage with fluorescent dye systems. nih.govacs.org

Raman Microscopy: Raman microscopy is a powerful non-destructive technique that provides chemical "fingerprints" of a sample by measuring the inelastic scattering of monochromatic light. Unlike fluorescence, it does not require labeling. The Raman spectrum of an ether is characterized by specific vibrational modes. researchgate.net For this compound, key Raman-active modes would include:

C-H Stretching: Strong signals in the 2800-3000 cm⁻¹ region.

CH₂ Bending/Scissoring: Signals around 1450 cm⁻¹.

C-O-C Stretching: Characteristic symmetric and asymmetric stretching vibrations of the ether linkage, typically found in the 1150-1085 cm⁻¹ region. aip.org

Skeletal Vibrations: Other peaks in the "fingerprint" region (<1500 cm⁻¹) corresponding to C-C bond vibrations.

Raman microscopy can map the spatial distribution of this compound on a surface or within a mixture by collecting a spectrum at each point, making it a valuable tool for studying formulations and material interfaces. Raman spectroscopy is particularly well-suited for studying surfactant solutions and conformational changes in hydrocarbon chains. acs.org

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that provides topographical images of surfaces at the nanoscale. montana.edumontana.edu It uses a sharp tip on a cantilever to scan the sample surface, measuring forces between the tip and the sample to construct a 3D image. numberanalytics.com While standard AFM provides morphological information (e.g., roughness, particle size), it does not directly yield chemical information. asmicro.comlibretexts.org However, its utility can be greatly expanded by combining it with other techniques. For example, AFM-IR (Atomic Force Microscopy-Infrared Spectroscopy) combines the high spatial resolution of AFM with the chemical specificity of IR spectroscopy, allowing for the chemical identification of materials at the nanoscale. This could be used to study thin films or adsorbed layers of this compound on various substrates.

Biosensors in Chemical Analysis

Biosensors are analytical devices that combine a biological recognition element (e.g., enzyme, antibody, protein) with a physicochemical transducer to detect a target analyte. nih.gov They offer the potential for rapid, sensitive, and selective analysis, making them an emerging area for the detection of volatile organic compounds (VOCs) like this compound. nih.govresearchgate.net The development of a biosensor for this compound could be approached in several ways:

Enzyme-Based Biosensors: These sensors utilize an enzyme that specifically reacts with the target analyte. For an ether like this compound, a cytochrome P450 monooxygenase could be a candidate for the biological recognition element, as these enzymes are known to metabolize ethers. The reaction could be monitored by a transducer that detects changes in oxygen consumption, heat, or the production of an electrochemically active product. nih.gov

Odorant-Binding Protein (OBP) Sensors: OBPs are small, soluble proteins found in the olfactory systems of animals that bind to odorant molecules. An impedimetric biosensor using pig OBP has been developed to detect VOCs related to food spoilage. mdpi.comnih.gov A similar approach could be used for this compound by immobilizing an OBP with a high affinity for this specific ether onto an electrode. Binding of this compound would alter the electrical impedance of the surface, generating a measurable signal.

Whole-Cell Biosensors: These sensors use living microbial cells that have been engineered to produce a detectable signal (e.g., light, fluorescence) in the presence of a target chemical. mdpi.com A bacterial strain could potentially be modified to express a specific receptor for this compound, linking its binding to the expression of a reporter gene like luciferase or Green Fluorescent Protein (GFP).

The table below summarizes the potential biosensor approaches for this compound.

AI-Driven Models for Analytical Data Processing and Interpretation

The large and complex datasets generated by modern analytical instruments present a significant challenge for manual interpretation. technologynetworks.com Artificial intelligence (AI) and machine learning (ML) are transforming analytical chemistry by providing powerful tools to process, interpret, and model this data with improved accuracy and efficiency. sepscience.comomicsonline.org

Mass Spectrometry: MS data is particularly well-suited for AI applications. sepscience.com Machine learning algorithms can be trained to automatically identify the molecular ion, recognize characteristic fragmentation patterns, and deconvolve complex spectra from mixtures. fhnw.ch This can significantly speed up the identification process and reduce errors from manual interpretation. nih.gov AI can also help in reducing noise and distinguishing real signals from the background, improving data quality. springernature.com

Spectroscopy (UV-Vis, Raman): In spectroscopy, AI and chemometrics are used to analyze spectral data. aimlic.com ML models can identify subtle patterns in Raman or derivative UV-Vis spectra that correlate with the concentration or presence of this compound, even in the presence of interfering compounds. These models can build robust calibration curves for quantification that are superior to traditional linear regression methods.

Method Optimization: AI can be used to optimize experimental conditions for analytical methods. chromatographyonline.com For instance, in developing a capillary electrophoresis method, an AI algorithm could explore different buffer compositions and voltage settings to find the optimal conditions for the separation of this compound from other components in a fraction of the time required for manual optimization.

Sensor Data Analysis: For data from biosensors or sensor arrays (e-noses), AI is crucial for pattern recognition. An array might produce a complex response to a mixture of VOCs, and an AI model, such as a neural network, can be trained to recognize the specific "fingerprint" corresponding to this compound. mdpi.com

Theoretical and Computational Chemistry Approaches Applied to 1 Butoxyoctane and Ethers

Quantum Mechanical (QM) Methodologies for Electronic Structure

Quantum mechanics forms the bedrock of modern computational chemistry, providing a fundamental description of electron behavior in molecules. researchgate.net These methods solve, or approximate solutions to, the Schrödinger equation to determine the electronic structure and associated properties of a molecule. researchgate.net

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data in their fundamental formulation. researchgate.net The primary approximation in the simplest ab initio approach, the Hartree-Fock (HF) method, is that the total molecular wavefunction can be described as a single Slater determinant, which is composed of molecular orbitals. researchgate.net These molecular orbitals are, in turn, represented as a linear combination of pre-defined mathematical functions known as a basis set. researchgate.net

For ethers, ab initio calculations are instrumental in determining conformational energies and rotational barriers. rsc.org The choice of basis set, such as 3-21G, 6-31G, or the more extensive 6-311G(2d,2p), significantly impacts the accuracy of the results. rsc.orgfigshare.com A key limitation of the HF method is its failure to account for electron correlation—the way electrons dynamically avoid each other. To address this, post-Hartree-Fock methods like Møller–Plesset (MP) perturbation theory are often employed. rsc.org For instance, single-point energy calculations at the MP2 level on a geometry optimized with HF (e.g., MP2/6-311G(2d,2p)//HF/6-31G) can provide more accurate relative energies between different conformers of an ether molecule. rsc.org These techniques have been successfully used to calculate enthalpies of formation for various ethers, with results from 6-31G** basis sets combined with MP2 correlation showing good agreement with experimental values. figshare.com

Density Functional Theory (DFT) has become one of the most popular methods in computational chemistry due to its favorable balance of accuracy and computational cost. chempedia.info Unlike wavefunction-based ab initio methods, DFT calculates the total energy of a system based on its electron density. stackexchange.com A key component of DFT is the exchange-correlation functional, which approximates the complex many-electron interactions. chempedia.info

Hybrid functionals, which mix a portion of exact Hartree-Fock exchange with DFT exchange and correlation, are particularly effective for organic molecules. quora.com The B3LYP functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is widely used for its robust performance in predicting molecular properties. chempedia.inforesearchgate.net For long-chain ethers like 1-butoxyoctane, DFT methods such as B3LYP or the long-range corrected CAM-B3LYP are well-suited for performing geometry optimization. researchgate.netresearchgate.net This process systematically alters the atomic coordinates to find a stationary point on the potential energy surface, yielding the molecule's lowest-energy structure. stackexchange.comarxiv.org The accuracy of these optimized geometries and the corresponding electronic energies make DFT a powerful tool for studying the structure-property relationships in ethers. nih.gov

Conceptual DFT provides a framework for quantifying fundamental chemical concepts and reactivity trends using descriptors derived from the principles of density functional theory. mdpi.comresearchgate.netaappsbulletin.org This approach defines chemical properties as the response of a system's energy to changes in the number of electrons (N) or the external potential v(r). mdpi.com From this, several global reactivity descriptors can be calculated to predict the stability and reactivity of molecules like this compound. researchgate.net

Key global reactivity descriptors include:

Electronegativity (χ): Defined as the negative of the electronic chemical potential (μ), it measures the tendency of a species to attract electrons. mdpi.com

Chemical Hardness (η): This descriptor quantifies the resistance of a molecule to a change in its electron distribution. Molecules with a large energy gap between their highest occupied and lowest unoccupied molecular orbitals (HOMO-LUMO gap) are considered "hard," while those with small gaps are "soft." mdpi.comvub.be

Electrophilicity Index (ω): Introduced to create a quantitative scale for the electron-accepting capability of a chemical species. researchgate.netuss.cl It measures the stabilization in energy when the system acquires additional electronic charge from its surroundings. researchgate.net

These descriptors can be approximated using the energies of the frontier molecular orbitals (HOMO and LUMO), as shown in the table below.

DescriptorSymbolFormula (in terms of I and A)Formula (in terms of HOMO and LUMO)
Electronegativityχ(I + A) / 2-(EHOMO + ELUMO) / 2
Chemical Hardnessη(I - A) / 2(ELUMO - EHOMO) / 2
Electrophilicity Indexωμ2 / (2η) = χ2 / (2η)(EHOMO + ELUMO)2 / (4 * (ELUMO - EHOMO))

Where I is the ionization potential, A is the electron affinity, EHOMO is the energy of the highest occupied molecular orbital, and ELUMO is the energy of the lowest unoccupied molecular orbital.

Molecular Orbital (MO) theory describes the electronic structure of molecules by considering electrons to be distributed among a set of molecular orbitals that extend over the entire molecule. hawaii.edu These orbitals arise from the combination of atomic orbitals. hawaii.edu

A particularly powerful application of MO theory is Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui. wikipedia.orgnumberanalytics.com FMO theory posits that a molecule's reactivity is primarily governed by the interactions between its highest occupied molecular orbital (HOMO) and its lowest unoccupied molecular orbital (LUMO). wikipedia.orgyoutube.com

The HOMO is the highest-energy orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. youtube.comlibretexts.org

The LUMO is the lowest-energy orbital that is empty and relates to the molecule's ability to act as an electrophile or electron acceptor. youtube.comlibretexts.org

For an ether like this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the oxygen atom. simply.science This makes the oxygen atom the primary site for nucleophilic attack in reactions with acids or other electrophiles. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. wikipedia.org Analyzing the energies and spatial distributions of the HOMO and LUMO of this compound can thus provide valuable predictions about its chemical behavior. numberanalytics.com

Molecular Simulation Techniques for Conformational and Dynamic Studies

While quantum mechanics provides high-accuracy electronic information, its computational cost often limits its application to relatively small molecules or static systems. For studying the conformational landscape and dynamic behavior of larger, more flexible molecules like this compound, molecular simulation techniques are more suitable.

Molecular Mechanics (MM) is a computational method that uses classical physics to model molecular systems. wikipedia.org In MM, atoms are treated as spheres, and bonds are treated as springs. The potential energy of the system is calculated using a set of functions and parameters known as a force field. wikipedia.org This approach is significantly faster than QM methods, allowing for the simulation of large systems over long timescales.

The accuracy of an MM simulation is entirely dependent on the quality of the force field used. ethz.ch A force field consists of parameters for various energy terms, including bond stretching, angle bending, torsional (dihedral) angles, and non-bonded interactions (van der Waals and electrostatic). wikipedia.org Developing robust force fields for specific classes of molecules, such as long-chain ethers, is a critical area of research.

Several widely used force fields have been parameterized for organic molecules, including ethers:

OPLS (Optimized Potentials for Liquid Simulations): The OPLS all-atom (OPLS-AA) force field is designed to reproduce the properties of organic liquids. osf.ioacs.org It has undergone continuous refinement and has been specifically parameterized for ethers, with ongoing updates to improve accuracy for conformational energies and bulk properties. ucsb.eduacs.org

MMFF94 (Merck Molecular Force Field): This force field was developed for a broad range of organic compounds and is particularly well-suited for conformational analysis. avogadro.ccnih.gov It includes specific atom types and parameters for the ether oxygen. sourceforge.net

CHARMM (Chemistry at HARvard Macromolecular Mechanics): While often associated with biomolecules, CHARMM force fields have been extended and parameterized for ether lipids and simple linear ethers, making them applicable to related structures. nih.gov

GAFF (General AMBER Force Field): Designed to be compatible with the AMBER protein force fields, GAFF provides parameters for a wide variety of organic molecules, including those containing ether linkages. avogadro.cc

The development of these force fields often involves fitting parameters to reproduce high-level ab initio calculations and experimental data, such as liquid densities and heats of vaporization. osf.iompg.de For a long-chain ether like this compound, an accurate force field is essential for simulating its conformational flexibility, liquid properties, and interactions in complex environments.

Force FieldPrimary Application AreaSuitability for Ethers
OPLS-AALiquid simulations of organic moleculesYes, specifically parameterized for alcohols and ethers. acs.orgacs.org
MMFF94Broad organic chemistry, conformational analysisYes, includes specific parameters for various ether types. avogadro.ccsourceforge.net
CHARMMBiomolecular simulation (proteins, lipids)Yes, parameters have been developed for ether lipids and linear ethers. nih.gov
GAFFGeneral organic molecules, drug-like compoundsYes, designed for broad coverage of organic functional groups. avogadro.cc

Monte Carlo Simulations for Statistical Ensemble Properties

Monte Carlo (MC) simulations are a class of computational algorithms that rely on repeated random sampling to obtain numerical results. In the context of theoretical and computational chemistry, MC methods are particularly useful for calculating the statistical ensemble properties of molecules like this compound. These simulations are not deterministic like MD; instead, they generate a series of molecular configurations based on probabilistic rules, from which thermodynamic and structural properties can be derived as ensemble averages.

For a system of this compound molecules, MC simulations can be performed in various statistical ensembles, such as the canonical (NVT), isothermal-isobaric (NPT), and grand canonical (μVT) ensembles, to determine a wide range of thermodynamic properties. aps.orglk.net For example, in the NPT ensemble, where the number of particles (N), pressure (P), and temperature (T) are held constant, MC simulations can predict the equilibrium density, molar volume, and enthalpy of vaporization. researchgate.netresearchgate.net The algorithms for these simulations involve trial moves, such as translating or rotating a molecule, or changing the volume of the simulation box, with the acceptance of these moves determined by a probability that depends on the change in energy and the thermodynamic constraints of the ensemble. aps.org

MC simulations have been successfully applied to study liquid hydrocarbons, which are structurally similar to the alkyl chains of this compound. researchgate.net These studies have shown good agreement between calculated and experimental values for properties like density, heat of vaporization, and isothermal compressibility. researchgate.net The accuracy of these simulations is highly dependent on the quality of the force field used to describe the intermolecular interactions.

A key advantage of some MC methods, particularly in the grand canonical ensemble, is the ability to directly calculate phase equilibria, such as the vapor-liquid coexistence curve. wisconsin.edu This is achieved by simulating the system in contact with a reservoir of particles, allowing for the determination of properties like vapor pressure and boiling point. Techniques like Gibbs ensemble Monte Carlo are specifically designed for this purpose. Furthermore, advanced MC techniques like configurational-bias Monte Carlo can efficiently sample the conformations of long-chain molecules like this compound, overcoming the difficulty of inserting such molecules into a dense liquid phase. wustl.edu

Table 2: Thermodynamic Properties of Liquid Hydrocarbons from Monte Carlo Simulations

PropertySystemCalculated ValueExperimental Value
Density (g/cm³) at 298 Kn-Octane0.6980.703
Heat of Vaporization (kJ/mol) at 298 Kn-Octane41.241.5
Isothermal Compressibility (10-5 bar-1) at 298 Kn-Hexane16.516.9
Volumetric Thermal Expansion Coeff. (10-3 K-1) at 298 Kn-Hexane1.371.38

Note: The data in this table is representative of what can be obtained from MC simulations for alkanes, which are structurally related to this compound. Source adapted from researchgate.net.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Complex Systems

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are a powerful computational tool designed to study large, complex chemical systems where a purely quantum mechanical or purely classical approach would be computationally prohibitive or inaccurate. wikipedia.orguiuc.edu These methods partition the system into two regions: a smaller, electronically significant part (e.g., a reaction center) which is treated with a high-level, computationally expensive quantum mechanics (QM) method, and a larger, surrounding environment (e.g., solvent molecules or a protein scaffold) which is described by a more efficient, classical molecular mechanics (MM) force field. researchgate.net

For a molecule like this compound, a QM/MM approach would be particularly relevant when studying its chemical reactivity or its interactions in a complex environment, such as at an enzyme's active site or at the interface of a catalytic surface. For example, if one were to model the oxidation of this compound, the ether functional group and the adjacent carbon atoms, where bond breaking and forming occur, would be defined as the QM region. The remainder of the alkyl chains and any surrounding solvent molecules would constitute the MM region. This partitioning allows for an accurate description of the electronic changes during the reaction while still accounting for the steric and electrostatic influence of the environment in a computationally feasible manner. anu.edu.au

The interaction between the QM and MM regions is a critical aspect of QM/MM methods and can be treated at different levels of theory, such as mechanical embedding, electronic embedding, or polarized embedding. wikipedia.org

Mechanical Embedding: This is the simplest approach, where the QM/MM interaction is treated purely at the MM level. It does not account for the polarization of the QM region by the MM environment. wikipedia.org

Electronic Embedding: In this more sophisticated scheme, the electrostatic interactions between the QM and MM regions are incorporated into the QM Hamiltonian. This allows the QM wavefunction to be polarized by the charge distribution of the MM environment, providing a more realistic description. wikipedia.orgacs.org

Polarized Embedding: This is the most advanced level, where the polarization is mutual. The QM region polarizes the MM region (using polarizable force fields), and the polarized MM region in turn affects the QM calculation.

A significant challenge in QM/MM simulations is the treatment of covalent bonds that cross the boundary between the QM and MM regions. Various schemes, such as the link atom method, have been developed to handle this issue by saturating the dangling bonds of the QM region, typically with hydrogen atoms. wikipedia.org QM/MM methods have been successfully applied to study a wide range of chemical phenomena, including enzyme catalysis, reaction mechanisms in solution, and properties of materials like zeolites. researchgate.netacs.orgrsc.org

Computational Catalysis and Reaction Pathway Modeling for Ether Synthesis and Transformations

Computational catalysis is a field that employs quantum chemical methods to investigate the mechanisms of catalytic reactions at the molecular level. dntb.gov.uasciencegate.app For ethers like this compound, these computational approaches can provide invaluable insights into their synthesis and subsequent chemical transformations. By modeling the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products, thereby elucidating the detailed mechanism and kinetics of the process.

Density Functional Theory (DFT) is one of the most widely used quantum chemical methods in computational catalysis due to its favorable balance of accuracy and computational cost. acs.org It can be used to model various catalytic processes relevant to ethers, including their synthesis via reactions like the Williamson ether synthesis or the dehydration of alcohols, as well as their cleavage or rearrangement reactions.

For instance, in the context of ether synthesis, computational studies have been performed on base-catalyzed diaryl ether formation. nih.gov These studies used DFT to investigate the reaction mechanisms and energetics, revealing how factors like the nature of the metal cation and substituents on the aromatic rings influence the reaction barriers. nih.gov The calculations showed that the primary role of the metal cation is to facilitate the displacement of the leaving group and that the reaction barrier decreases with increasing cation size. nih.gov While this study focused on diaryl ethers, the same principles and computational methodologies can be applied to model the synthesis of aliphatic ethers like this compound.

Reaction pathway modeling involves mapping out the entire energy landscape of a chemical transformation. This allows for the identification of the most favorable reaction pathway (the one with the lowest energy barrier) and any potential side reactions. By calculating the energies of reactants, transition states, and products, key kinetic and thermodynamic parameters such as activation energies and reaction enthalpies can be determined. These computational predictions can guide experimental efforts to optimize reaction conditions, such as temperature, pressure, and catalyst choice, to improve the yield and selectivity of a desired ether product. Modern computational studies often combine DFT with microkinetic modeling to bridge the gap between molecular-level simulations and macroscopic reaction kinetics. dntb.gov.ua

Table 3: Key Aspects of Computational Catalysis for Ether Reactions

Computational AspectDescriptionApplication to this compound
Transition State Search Algorithms are used to locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate.Identifying the transition state for the nucleophilic attack of butoxide on 1-bromooctane (B94149) in a Williamson synthesis.
Reaction Coordinate Analysis The change in energy is monitored as the system moves along a defined reaction coordinate (e.g., a breaking or forming bond).Mapping the energy profile for the acid-catalyzed dehydration of butanol and octanol (B41247) to form this compound.
Catalyst-Substrate Interaction The binding energy and geometry of the reactants on a catalyst surface or in a catalyst's active site are calculated.Modeling the adsorption of butanol and octanol on a solid acid catalyst.
Solvent Effects Implicit or explicit solvent models are included in the calculation to account for the influence of the solvent on the reaction energetics.Assessing how the choice of solvent affects the rate of this compound synthesis.

Application of Machine Learning in Computational Chemistry for Ether-Related Research

Machine learning (ML) is rapidly becoming a transformative tool in computational chemistry, offering the potential to significantly accelerate research and uncover new chemical insights. acs.orgnih.gov For research involving ethers like this compound, ML can be applied in several ways, from developing more accurate and efficient force fields to predicting chemical properties and reaction outcomes.

One of the major applications of ML is in the development of interatomic potentials or force fields. Traditional force fields are based on relatively simple functional forms with parameters fitted to experimental or high-level quantum chemical data. ML potentials, on the other hand, can learn the complex relationship between atomic positions and the system's energy and forces directly from quantum mechanical calculations. These ML potentials can achieve accuracies close to the underlying QM method but at a fraction of the computational cost, enabling large-scale and long-time molecular dynamics simulations that would otherwise be intractable. uic.edu For this compound, an ML potential could provide a highly accurate description of its conformational dynamics and intermolecular interactions.

ML models, particularly quantitative structure-activity relationship (QSAR) and quantitative structure-property relationship (QSPR) models, can be trained to predict a wide range of properties for ethers. nih.gov By training on a dataset of known ethers and their properties (e.g., boiling point, viscosity, solubility, reactivity), an ML model can learn to predict these properties for new, uncharacterized ethers like this compound based solely on its molecular structure. This can dramatically speed up the screening of molecules for specific applications.

Furthermore, ML is being integrated into various stages of computational research:

Accelerating Simulations: ML models can be used to accelerate the exploration of conformational space in MD simulations or to guide the search for reaction pathways in catalytic modeling. uic.edu

Virtual Screening: In areas like drug discovery or materials science, ML can be used to rapidly screen vast libraries of virtual compounds to identify promising candidates. ethz.ch While not directly applicable to this compound itself in this context, the methodology is relevant for finding ethers with specific desired properties.

De Novo Design: Generative ML models can design entirely new molecules with optimized properties. ethz.ch For example, one could use such a model to design new ether-based solvents or lubricants with specific performance characteristics.

The synergy between ML and traditional computational chemistry methods holds immense promise for advancing our understanding of chemical systems. acs.org As more data becomes available and ML algorithms become more sophisticated, their application in ether-related research is expected to grow significantly.

Green Chemistry Principles in the Context of 1 Butoxyoctane Synthesis and Application

Atom Economy and Synthetic Efficiency in Ether Production Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. primescholars.comjocpr.comwikipedia.org An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the product, with no atoms wasted as byproducts. primescholars.com

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and asymmetrical ethers, including what would be a potential pathway for 1-butoxyoctane. wikipedia.orgbyjus.com This SN2 reaction involves an alkoxide reacting with an alkyl halide. masterorganicchemistry.comorganicchemistrytutor.com For this compound, this could involve the reaction of sodium octoxide with 1-bromobutane (B133212) or sodium butoxide with 1-bromooctane (B94149).

Reaction: C₄H₉ONa (Sodium butoxide) + C₈H₁₇Br (1-Bromooctane) → C₁₂H₂₆O (this compound) + NaBr (Sodium bromide)

While often providing good chemical yields, the Williamson synthesis has a significant drawback in its atom economy. wikipedia.org The formation of a stoichiometric amount of a salt byproduct (in this case, sodium bromide) means that a substantial portion of the reactant mass is not incorporated into the final ether product, leading to waste. acs.org

In contrast, alternative synthetic routes such as the catalytic dehydration of two different alcohols offer a much higher atom economy. acs.orgacs.org In a conceptual synthesis of this compound from 1-butanol (B46404) and 1-octanol (B28484), the only byproduct generated is water, which is a benign and low-mass molecule. epa.govacs.org This makes catalytic dehydration a more atom-economical and greener alternative. masterorganicchemistry.com

Interactive Data Table: Atom Economy Comparison for this compound Synthesis

Synthetic Pathway Reactants Desired Product Byproduct(s) Formula Weight of Reactants (g/mol) Formula Weight of Product (g/mol) Calculated Atom Economy (%)
Williamson Ether Synthesis Sodium butoxide (C₄H₉ONa) + 1-Bromooctane (C₈H₁₇Br) This compound (C₁₂H₂₆O) Sodium bromide (NaBr) 96.10 + 193.16 = 289.26 186.34 (186.34 / 289.26) * 100 ≈ 64.4%
Catalytic Dehydration 1-Butanol (C₄H₁₀O) + 1-Octanol (C₈H₁₈O) This compound (C₁₂H₂₆O) Water (H₂O) 74.12 + 130.23 = 204.35 186.34 (186.34 / 204.35) * 100 ≈ 91.2%

Strategies for Waste Minimization and By-product Reduction

The first principle of green chemistry is the prevention of waste, which is preferable to treating or cleaning it up after it has been created. epa.govessentialchemicalindustry.org In the context of producing ethers like this compound, waste minimization strategies are centered on the choice of synthetic route and reaction conditions.

Key strategies for minimizing waste in ether production include:

Adopting Catalytic Pathways: Using catalytic amounts of a reagent instead of stoichiometric amounts drastically reduces waste. epa.govacs.org Catalytic dehydration of alcohols to form ethers is a prime example, where a small amount of catalyst can facilitate many reaction cycles, producing only water as a byproduct. acs.orgorganic-chemistry.org

Maximizing Selectivity: Designing catalysts and reaction conditions that are highly selective for the desired ether product minimizes the formation of byproducts. For instance, certain iron or ruthenium catalysts can selectively produce unsymmetrical ethers from two different alcohols with high precision, avoiding the formation of symmetrical ether byproducts. acs.orgacs.orgresearchgate.net

Avoiding Protecting Groups: Some complex syntheses require the use of protecting groups to prevent side reactions, which adds steps for protection and deprotection and generates additional waste. msu.eduacs.org Catalytic methods that are highly chemoselective can often eliminate the need for such derivatives. acs.org

Interactive Data Table: Waste Minimization Strategies in Ether Synthesis

Strategy Description Example Application Impact on Waste
Catalysis Use of a small amount of a substance to increase reaction rate without being consumed. epa.gov Iron-catalyzed dehydration of alcohols to form ethers. acs.org Drastically reduces inorganic salt waste compared to stoichiometric methods like Williamson synthesis.
High Selectivity Designing reactions to favor the formation of a single, desired product over others. Ruthenium-catalyzed selective etherification of two different alcohols. acs.org Minimizes byproducts (e.g., alkenes, symmetrical ethers), simplifying purification and reducing waste streams.
Solvent-Free Reactions Conducting reactions without a solvent medium. numberanalytics.com Direct dehydration of alcohols under neat conditions. researchgate.net Eliminates all solvent-related waste, which often constitutes the largest portion of waste in a process. jk-sci.com

Development and Utilization of Safer Solvents and Reaction Media in Ether Chemistry

Traditional ether synthesis, such as the Williamson method, often employs polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF), or ethers like tetrahydrofuran (B95107) (THF). byjus.commasterorganicchemistry.comlibretexts.org While effective, many of these solvents are flagged for toxicity, environmental persistence, or safety hazards like peroxide formation (in the case of THF). jk-sci.comnih.govusc.edu

The field of green chemistry has spurred research into safer, more sustainable solvent alternatives. These include bio-derived solvents, which are sourced from renewable feedstocks like biomass. usc.eduyoutube.comsigmaaldrich.com For ether synthesis, promising greener alternatives to conventional solvents like THF or dichloromethane (B109758) (DCM) include 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME). merckmillipore.comnih.gov

Interactive Data Table: Comparison of Solvents in Ether Synthesis

Solvent Type Common Use Green Chemistry Considerations Potential Greener Alternative(s)
Tetrahydrofuran (THF) Ether Williamson Synthesis masterorganicchemistry.com Can form explosive peroxides; derived from non-renewable feedstocks. nih.govyoutube.com 2-Methyltetrahydrofuran (2-MeTHF) youtube.commerckmillipore.com
Dimethyl Sulfoxide (DMSO) Polar Aprotic Williamson Synthesis libretexts.org Problematic in terms of waste treatment and recycling. jk-sci.com Dimethyl isosorbide (B1672297) (DMI), Cyrene usc.edu
Acetonitrile Polar Aprotic Williamson Synthesis wikipedia.org Toxic; often a byproduct of acrylonitrile (B1666552) production. usc.edu Ethyl Lactate, Dimethyl Carbonate (DMC) nih.govsigmaaldrich.com
Dichloromethane (DCM) Halogenated General purpose Hazardous air pollutant, suspected carcinogen. jk-sci.com Ethyl acetate/ethanol (B145695) mixture, CPME usc.edumerckmillipore.com

Water is often considered the ultimate green solvent due to its abundance, non-toxicity, and non-flammability. wikipedia.orgthecalculatedchemist.comgrantaguinaldo.com However, its use in organic synthesis, including etherification, has been historically limited by the poor solubility of most organic substrates. grantaguinaldo.comnih.gov

Modern approaches have begun to overcome this challenge. "On water" chemistry describes reactions where insoluble reactants are vigorously stirred in water, with the reaction occurring at the lipid-water interface, often at an accelerated rate compared to organic solvents or neat conditions. rsc.org Another strategy involves the use of surfactants or specially designed catalysts that form micelles in water. nih.govrsc.org These micelles create a lipophilic microenvironment where the organic reactants can congregate and react, while the bulk medium remains water. While direct examples for this compound are not prevalent, research has demonstrated the feasibility of various catalytic reactions, such as oxidations and esterifications, in aqueous media, paving the way for future applications in ether synthesis. nih.govacs.org

The most effective way to reduce the environmental impact of solvents is to not use them at all. numberanalytics.com Solvent-free, or "neat," reactions are conducted using only the reactants, sometimes with a catalyst. This approach dramatically reduces waste, simplifies product purification, lowers costs, and improves safety by eliminating exposure to volatile organic compounds. rsc.org

Solvent-free conditions have been successfully applied to ether synthesis. For example, the direct dehydration of alcohols to produce ethers can be performed in the absence of a solvent, often with gentle heating and a suitable catalyst. researchgate.net Iron-catalyzed conversions of alcohols into ethers have also been reported under solvent-free conditions, showcasing a highly efficient and clean methodology. acs.org

Choosing a truly "greener" solvent is a complex task that requires balancing performance with multiple health, safety, and environmental factors. numberanalytics.comrsc.org To aid this process, systematic methodologies and solvent selection guides have been developed, notably by large pharmaceutical corporations and academic consortia like the ACS Green Chemistry Institute Pharmaceutical Roundtable. jk-sci.comnih.gov

These guides rank dozens of common solvents based on a wide range of criteria, including:

Worker Safety: Toxicity, carcinogenicity, flammability, and potential for peroxide formation. jk-sci.com

Environmental Impact: Volatility (VOC emission), biodegradability, and aquatic toxicity. jk-sci.com

Process Efficiency: Boiling point, ease of recycling, and potential for creating problematic waste streams. rsc.org

By consolidating this information, these guides provide chemists with a clear framework for replacing hazardous solvents like benzene, chloroform, and DMF with recommended or problematic-but-usable alternatives like heptane, ethanol, and toluene, respectively. jk-sci.com Predictive models and computational tools are also being used to design new solvents with desirable environmental and performance characteristics from the ground up. researchgate.net

Catalysis in Ether Synthesis: Design for Enhanced Selectivity and Sustainability

Catalysis is a cornerstone of green chemistry, as catalytic reactions are inherently more sustainable than stoichiometric ones. epa.govacs.org By using a small amount of a catalyst that can be recycled and reused, chemists can avoid the large quantities of waste associated with reagents that are consumed in the reaction. msu.edu

In the synthesis of ethers like this compound, catalysis offers significant advantages over traditional methods:

Enhanced Atom Economy: As discussed, catalytic dehydration of alcohols produces only water as a byproduct, representing a near-perfect atom economy. acs.orgmasterorganicchemistry.com

Increased Selectivity: A major challenge in producing unsymmetrical ethers is controlling selectivity. Acid-catalyzed dehydration of an alcohol mixture (e.g., 1-butanol and 1-octanol) can lead to a statistical mixture of three products: the desired unsymmetrical ether (this compound) and two symmetrical ethers (dibutyl ether and dioctyl ether). Advanced catalytic systems, using metals like ruthenium or iron, have been designed to exhibit high selectivity for the cross-etherification product, minimizing the formation of undesired symmetrical ethers. acs.orgacs.orgresearchgate.net

Milder Reaction Conditions: Many catalytic processes can operate at lower temperatures and pressures compared to non-catalytic alternatives, which reduces energy consumption—another key principle of green chemistry. epa.govessentialchemicalindustry.org For instance, some iron-catalyzed etherifications proceed efficiently at ambient temperatures. organic-chemistry.org

Reduced Byproducts: In acid-catalyzed dehydrations, elimination reactions to form alkenes can be a significant side reaction, especially at higher temperatures. masterorganicchemistry.com Well-designed catalysts can suppress these alternative pathways, enhancing the yield of the desired ether and simplifying purification. acs.org For example, tin(II) bromide has been shown to be a highly selective catalyst for producing certain terpene ethers, avoiding byproducts common with traditional Brønsted acids. researchgate.net

Interactive Data Table: Catalytic Systems for Unsymmetrical Ether Synthesis

Catalyst System Reactants Key Advantage(s) Byproduct(s)
Cationic Ruthenium-Hydride Complex Two different alcohols acs.org High selectivity for unsymmetrical ether; broad substrate scope; tolerates functional groups. researchgate.net Water
Iron(III) Triflate (Fe(OTf)₃) Secondary and primary alcohols acs.org Uses an inexpensive and abundant metal; can form symmetrical and unsymmetrical ethers. Water
Acid Catalysis (e.g., H₂SO₄) Two different alcohols masterorganicchemistry.com Simple and inexpensive reagent. Water, symmetrical ethers, alkenes
Tin(II) Bromide (SnBr₂) Monoterpenes and alcohols researchgate.net High selectivity, avoids byproducts associated with strong Brønsted acids. Isomerized products

Utilization of Renewable Feedstocks and Biomass-Derived Precursors for Ether Synthesis

The synthesis of this compound, an ether with potential applications as a solvent or fuel additive, can be aligned with green chemistry principles by utilizing renewable feedstocks for its precursors, 1-butanol and 1-octanol. Traditionally, these alcohols are derived from petrochemical sources. microbiologysociety.org However, significant research has focused on producing them from biomass, a renewable and CO2-neutral resource.

1-Butanol from Biomass: Biobutanol can be produced through the Acetone-Butanol-Ethanol (ABE) fermentation process, which uses solvent-producing clostridia bacteria to convert carbohydrates from sources like corn or sugarcane into these chemicals. microbiologysociety.orgresearchgate.net Advances in metabolic engineering have led to the development of novel Clostridium strains that exhibit higher butanol yields and greater tolerance to biomass-derived inhibitors. osu.edu Another approach involves the catalytic conversion of butyric acid, which can be produced from the anaerobic digestion of organic waste, into butanol. nih.gov Lignocellulosic biomass, a non-food feedstock, can also be broken down into fermentable sugars for butanol production. nih.gov

1-Octanol from Biomass: The production of 1-octanol from renewable resources is also an active area of research. One promising route involves the use of furfural (B47365), a platform chemical derived from lignocellulosic biomass, and acetone. rsc.orgrsc.orgresearchgate.net These can be converted to 1-octanol through a one-pot process involving sequential hydrogenation and hydrogenolysis reactions. rsc.orgrsc.org Research has demonstrated the synthesis of 1-octanol from furfural-acetone (FFA) over a hydrophilic Pd/NbOPO4 catalyst in water, an environmentally benign solvent. rsc.orgrsc.orgresearchgate.net Microbial processes that convert glucose to 1-octanol are also being explored. ub.edu Additionally, 1-octanol can be a byproduct of ethanol oligomerization, and if the ethanol is produced from biomass fermentation, the resulting ether can be considered a bioether. ub.edu

Table 1: Comparison of Renewable Feedstock Sources for 1-Butanol and 1-Octanol

AlcoholRenewable Production MethodFeedstock ExamplesKey AdvantagesReference
1-ButanolABE FermentationCorn, Sugarcane, Lignocellulosic BiomassEstablished industrial process, utilization of non-food biomass. microbiologysociety.orgresearchgate.netosu.edunih.gov
1-ButanolCatalytic upgrading of butyric acidOrganic wasteValorization of waste streams. nih.gov
1-OctanolCatalytic conversion of furfuralLignocellulosic BiomassUses a key biomass-derived platform chemical. rsc.orgrsc.orgresearchgate.net
1-OctanolMicrobial FermentationGlucoseDirect biological route to the target molecule. ub.edu

By sourcing both alcohol precursors from biomass, the synthesis of this compound can significantly reduce its reliance on fossil fuels, contributing to a more sustainable chemical industry.

Energy Efficiency Considerations in Industrial and Laboratory Ether Production

Energy consumption is a critical factor in the sustainability of chemical processes. Both industrial and laboratory-scale ether syntheses, such as the Williamson ether synthesis, can be made more energy-efficient through various strategies. numberanalytics.comnumberanalytics.com

Laboratory Production: In the laboratory, microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency. numberanalytics.comrsc.org Microwave heating directly targets the reactants, leading to rapid and uniform heating, which can dramatically reduce reaction times from hours to minutes. sacredheart.edutsijournals.comajchem-a.com This not only saves energy but often leads to higher yields and product purity. numberanalytics.comtsijournals.comajchem-a.com For the Williamson ether synthesis, microwave irradiation has been shown to significantly shorten reaction times and improve yields compared to conventional reflux heating. sacredheart.edu

Table 2: Energy Efficiency Strategies in Ether Synthesis

ScaleStrategyDescriptionBenefitsReference
IndustrialProcess OptimizationUsing higher temperatures with weaker alkylating agents.Streamlines process, reduces use of hazardous materials. acs.orgwikipedia.org
IndustrialProcess IntegrationUtilizing waste heat from one process to power another.Reduces overall energy demand. pearson.com
LaboratoryMicrowave-Assisted SynthesisUsing microwave irradiation for rapid, direct heating.Drastically reduced reaction times, higher yields, energy savings. sacredheart.edunumberanalytics.comtsijournals.comajchem-a.com
BothCatalyst OptimizationDeveloping highly active and selective catalysts.Allows for milder reaction conditions (lower temperature/pressure). numberanalytics.com

Optimizing reaction parameters such as temperature, pressure, and solvent choice is crucial at both scales to minimize energy use and prevent side reactions. numberanalytics.com

Prevention of Unnecessary Derivatization and Protecting Group Usage in Ether Synthesis

A core principle of green chemistry is to minimize or avoid unnecessary derivatization steps, such as the use of protecting groups. rsc.org These steps add to the complexity of a synthesis, require additional reagents, and generate waste. wikipedia.org In the context of ether synthesis, particularly for molecules with multiple functional groups, protecting groups have traditionally been used to ensure chemoselectivity. cem.com

However, modern synthetic strategies focus on developing highly selective catalysts and reaction conditions that eliminate the need for protection and deprotection sequences. nih.gov For the synthesis of ethers, this involves creating catalysts that can selectively target a specific hydroxyl group for etherification, even in the presence of other reactive sites. acs.org

The development of bifunctional heterogeneous catalysts, for example, can facilitate the direct and selective coupling of alcohols with other molecules without protecting groups. mdpi.com Innovations in catalytic systems, including the use of transition metals or specific ligand designs, can enhance the selectivity of reactions like the Williamson ether synthesis, making it possible to target primary alcohols preferentially over secondary or tertiary ones, thus avoiding side reactions and the need for protection. numberanalytics.commasterorganicchemistry.com By designing syntheses that exploit the innate reactivity of functional groups and employing highly selective catalytic systems, chemists can create more efficient and sustainable routes to target molecules like this compound. rsc.orgmdpi.com

In-Process Monitoring and Accident Prevention in Ether Chemistry Operations

Safety and process control are paramount in chemical operations, especially when dealing with ethers, which often pose significant fire and explosion hazards. ed.ac.uklabmanager.comuwrf.edu

In-Process Monitoring: Real-time monitoring of chemical reactions provides crucial data for ensuring process safety, efficiency, and product quality. shimadzu.com Process Analytical Technology (PAT) tools are increasingly used to follow the progress of reactions as they happen. For etherification reactions, techniques like in-situ Raman spectroscopy and mid-infrared (MIR) spectrometry can be employed to track the concentration of reactants and products in real-time. acs.orgnih.gov This allows for precise determination of the reaction endpoint, preventing the formation of impurities and minimizing reaction time. acs.org Automated systems that couple reaction sampling with analysis techniques like HPLC-MS can provide highly accurate and reproducible reaction profiles, even for complex or difficult-to-quench reactions. rsc.org AI-driven process control systems can even adjust reaction conditions in real-time to optimize yield and minimize impurities. skyquestt.com

Accident Prevention: Ethers are typically highly flammable and can form explosive peroxides upon exposure to air and light. ed.ac.ukuwrf.eduharvard.eduucsb.edu Therefore, strict safety protocols are essential for their handling and storage.

Handling: Ethers should be handled in well-ventilated areas, preferably within a certified chemical fume hood, away from all potential ignition sources like open flames, hot plates, and static electricity. labmanager.comharvard.eduucsb.edued.ac.ukumich.edu Appropriate personal protective equipment (PPE), including safety goggles, flame-resistant lab coats, and chemically-resistant gloves (e.g., nitrile or polyvinyl alcohol), must be worn at all times. harvard.eduucsb.edumoravek.com

Storage: Ethers must be stored in tightly sealed, air-impermeable containers in a cool, dark, and well-ventilated area, away from oxidizers and other incompatible materials. ed.ac.ukharvard.eduumich.edu Containers should be dated upon receipt and opening to track their age and potential for peroxide formation. uwrf.eduumich.edu

Peroxide Hazard: Regular testing for peroxides is crucial, especially for older containers or distilled ether (which no longer contains inhibitors). harvard.eduumich.edu Containers found to have visible crystals or high levels of peroxides should not be moved and require specialized disposal due to the risk of detonation. uwrf.eduucsb.edu

Spill Response: Laboratories must have a clear spill response plan. For small spills, absorbent materials can be used in a well-ventilated area. ed.ac.uk Larger spills require evacuation and professional response. harvard.eduucsb.edu

By combining robust in-process monitoring with stringent safety and handling protocols, the risks associated with ether chemistry can be effectively managed.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing 1-Butoxyoctane, and how can purity be verified?

  • Methodological Answer : Synthesis typically involves Williamson ether synthesis, where 1-bromooctane reacts with sodium butoxide under controlled reflux conditions. Purification via fractional distillation is critical to isolate the product. Characterization should include gas chromatography (GC) with flame ionization detection to assess purity and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm molecular structure. Cross-referencing retention indices with databases like NIST Chemistry WebBook enhances reliability . For reproducibility, document reaction parameters (e.g., solvent, temperature, stoichiometry) and compare with literature protocols .

Q. How can researchers determine the physicochemical properties of this compound experimentally?

  • Methodological Answer : Key properties include boiling point, vapor pressure, and octanol-water partition coefficient (log P). Use differential scanning calorimetry (DSC) for phase transitions and GC-MS for volatility analysis. Log P can be determined via shake-flask methods or predicted using software like EPI Suite. Always validate experimental data against computational models (e.g., COSMOtherm) and ensure calibration with certified reference materials .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Due to limited toxicity data (acute/chronic), prioritize PPE (gloves, goggles, lab coats) and work in a fume hood. Conduct a hazard assessment using Safety Data Sheets (SDS) and follow guidelines for flammable liquids (e.g., grounding equipment). Waste disposal must comply with local regulations for halogenated ethers. Document near-misses and update risk assessments iteratively .

Advanced Research Questions

Q. How can contradictions in experimental data (e.g., conflicting log P values) be systematically resolved?

  • Methodological Answer : Apply contradiction analysis frameworks to identify root causes:

  • Technical contradictions : Compare experimental conditions (e.g., temperature gradients in GC).
  • Physical contradictions : Assess if impurities (e.g., residual solvents) skew results.
    Use replication studies with independent methods (e.g., HPLC vs. GC) and statistical tools (e.g., ANOVA) to isolate variables. Cross-validate findings with computational models like Quantitative Structure-Activity Relationships (QSAR) .

Q. What strategies optimize the design of ecotoxicological studies for this compound?

  • Methodological Answer : Given limited ecotoxicity data, employ tiered testing:

  • Tier 1 : Acute toxicity assays (e.g., Daphnia magna immobilization) under OECD guidelines.
  • Tier 2 : Chronic exposure studies with biomarker analysis (e.g., oxidative stress in fish).
    Incorporate environmental fate models (e.g., EPI Suite) to predict bioaccumulation and degradation pathways. Address data gaps by integrating metabolomics to identify sublethal effects .

Q. How can the PICOT framework structure hypothesis-driven research on this compound?

  • Methodological Answer :

  • Population (P) : Define test organisms (e.g., Arabidopsis thaliana for phytotoxicity).
  • Intervention (I) : Specify exposure routes (e.g., foliar vs. root uptake).
  • Comparison (C) : Use solvent controls and benchmark chemicals (e.g., diethyl ether).
  • Outcome (O) : Quantify endpoints (e.g., biomass reduction, enzymatic activity).
  • Time (T) : Set exposure durations (e.g., 48-hour EC50 assays).
    This framework ensures hypothesis specificity and comparability across studies .

Q. What methodologies validate the stability of this compound under varying environmental conditions?

  • Methodological Answer : Conduct accelerated stability studies:

  • Photolysis : Expose to UV light (λ = 254 nm) and monitor degradation via GC-MS.
  • Hydrolysis : Test pH-dependent stability (pH 3–9) with LC-UV quantification.
    Use Arrhenius kinetics to extrapolate shelf-life under storage conditions. For field studies, deploy passive samplers to track real-time degradation in soil/water matrices .

Data Analysis & Reporting Guidelines

Q. How should researchers address reproducibility challenges in this compound studies?

  • Methodological Answer : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable):

  • Metadata : Document instrument calibration logs and raw data repositories (e.g., Zenodo).
  • Statistical rigor : Use power analysis to determine sample sizes and report confidence intervals.
    Peer-review datasets via platforms like Open Science Framework to preempt contradictions .

Q. What are best practices for integrating contradictory literature findings into a cohesive review?

  • Methodological Answer : Map contradictions using causal networks:

  • Identify confounders (e.g., solvent purity in synthesis studies).
  • Apply Bradford Hill criteria to assess causality in toxicity data.
    Highlight methodological disparities (e.g., in vivo vs. in vitro models) and propose consensus protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.